
Lanthanum titanium trioxide
Description
LaTiO3 as a Prototypical Strongly Correlated Electron System
Strongly correlated electron systems are materials where the interactions between electrons cannot be ignored and play a dominant role in determining the material's properties. In these systems, the behavior of one electron is intricately linked to the behavior of all other electrons, leading to emergent phenomena not seen in weakly correlated materials. LaTiO3, with its partially filled Ti 3d orbitals, is a classic example of such a system. arxiv.orgibm.com The strong Coulomb repulsion between the d-electrons on the same Ti site is a key factor that governs its electronic behavior.
A defining feature of LaTiO3 is its classification as a Mott-Hubbard insulator. arxiv.orgaip.org According to conventional band theory, materials with partially filled electron bands should be metallic. However, in Mott insulators, the strong on-site Coulomb repulsion (Hubbard U) between electrons prevents them from moving freely, thus opening up a gap in the electronic excitation spectrum and rendering the material an insulator. aps.orgaps.org In the case of LaTiO3, the Fermi level is located within this Hubbard bandgap. aip.org The insulating nature of LaTiO3 is a direct consequence of these strong electron-electron interactions, a hallmark of Mott physics. arxiv.orgbohrium.com Theoretical models and experimental observations confirm that the on-site Coulomb interactions in the Ti 3d-states are crucial for its insulating ground state. jkps.or.kr
The table below summarizes the key characteristics of LaTiO3 as a Mott-Hubbard insulator.
Property | Description |
Driving Mechanism | Strong on-site Coulomb repulsion (Hubbard U) between Ti 3d electrons. arxiv.orgaip.org |
Electronic State | Insulating, despite having a partially filled Ti 3d band. aps.orgaps.org |
Band Structure | Characterized by a Hubbard gap, with the Fermi level situated within this gap. aip.org |
Ground State | Antiferromagnetic Mott-insulating state. arxiv.org |
Lanthanum Titanium Trioxide is situated near a metal-insulator transition (MIT), a phase transition where a material changes from an insulating to a metallic state. aip.orgijsra.net This transition can be induced by various external stimuli such as changes in temperature, pressure, or chemical doping. For instance, LaTiO3 undergoes an insulator-to-metal transition at temperatures between 500-550 K. researchgate.netijsra.net The proximity to this transition is a key aspect of its physics, as it implies that its electronic properties can be dramatically tuned. acs.orgnih.gov The solid-solution system Sr₁₋ₓLaₓTiO₃ demonstrates this tunability, transitioning from a band insulator (SrTiO₃) to a Mott insulator (LaTiO₃) with increasing lanthanum concentration, crossing a metallic phase in between. aip.org This sensitivity makes LaTiO3 a valuable material for studying the fundamental mechanisms driving the MIT in correlated electron systems.
Mott-Hubbard Insulator Characteristics
Significance in Perovskite Oxide Research
Perovskite oxides, with the general formula ABO₃, are a versatile class of materials exhibiting a wide range of functionalities, including superconductivity, ferroelectricity, and colossal magnetoresistance. aip.orgfrontiersin.orgmdpi.com LaTiO3, as a member of this family, plays a significant role in advancing our understanding of these complex materials. researchgate.netijsra.net
The physical properties of perovskite oxides are governed by a delicate and complex interplay between the charge, spin, orbital, and lattice degrees of freedom of the electrons. frontiersin.orgnih.gov In LaTiO3, the single d-electron on the Ti³⁺ ion possesses both spin and orbital moments. The interactions between these moments, and their coupling to the distortions of the crystal lattice (Jahn-Teller effect), are crucial in determining the material's magnetic and electronic ground state. researchgate.netarxiv.orgarxiv.org Theoretical models have been developed to describe this strong coupling, highlighting the significant contribution of next-nearest neighbors of the Ti³⁺ ion to the formation of the orbital structure. researchgate.net This intricate interplay is a central theme in the study of transition metal oxides and is key to understanding their emergent properties. stanford.eduosti.gov
The ability to grow high-quality thin films and heterostructures of perovskite oxides has opened up new avenues for engineering novel electronic states at interfaces. arxiv.orgfrontiersin.org When LaTiO3 is interfaced with other perovskite oxides, such as the band insulator Strontium Titanate (SrTiO₃), remarkable phenomena can emerge that are not present in the bulk constituents. arxiv.orgjkps.or.kr For example, a two-dimensional electron gas (2DEG) can form at the LaTiO₃/SrTiO₃ interface, exhibiting metallic conduction, superconductivity, and magnetism. arxiv.orgaip.org The formation of this 2DEG is driven by an electronic reconstruction at the interface. arxiv.org Furthermore, heterostructures of LaTiO3 with materials like Potassium Tantalate (KTaO₃) have also been shown to host 2DEGs with high carrier mobilities. aip.org The study of LaTiO3-based heterostructures provides a powerful platform for discovering and controlling emergent quantum phenomena at oxide interfaces. frontiersin.orgnih.govscispace.com
Propriétés
Numéro CAS |
12201-04-6 |
---|---|
Formule moléculaire |
LaO3Ti |
Poids moléculaire |
234.769 |
Nom IUPAC |
lanthanum(3+);oxygen(2-);titanium(3+) |
InChI |
InChI=1S/La.3O.Ti/q+3;3*-2;+3 |
Clé InChI |
WFISJARLELAMBQ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Ti+3].[La+3] |
Synonymes |
lanthanum titanium trioxide |
Origine du produit |
United States |
Advanced Synthesis Methodologies and Thin Film Engineering of Latio3
Epitaxial Growth Techniques
Epitaxial growth techniques are paramount for producing single-crystal thin films with well-defined structures and interfaces. These methods allow for precise control over film thickness, composition, and orientation, which are critical for investigating the intrinsic properties of LaTiO3.
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a versatile technique for growing high-quality epitaxial LaTiO3 thin films. aip.org This method involves ablating a target material, typically La2Ti2O7, with a high-power laser in a controlled atmosphere. researchgate.netigert.org The resulting plasma plume expands and deposits onto a heated substrate, forming a thin film. The synthesis of stoichiometric LaTiO3 is challenging due to its susceptibility to overoxidation, as the thermodynamically stable phase is the oxygen-rich La2Ti2O7. Therefore, achieving the desired Ti3+ state in LaTiO3 requires strongly reducing growth conditions. igert.org
Key parameters influencing the film quality include substrate temperature, background gas pressure, and laser fluence. For instance, epitaxial LaTiO3 thin films have been successfully grown on (100) SrTiO3 substrates under high vacuum conditions (10^-5 Pa) at a temperature of 780 °C. aip.org In some studies, nitrogen atmospheres have been used to facilitate the reduction of Ti4+ to Ti3+. researchgate.netigert.org The choice of substrate is also critical; while SrTiO3 is common, other substrates like MgO and LaAlO3 have been used. researchgate.netresearchgate.net Researchers have noted that oxygen can diffuse from the SrTiO3 substrate into the LaTiO3 film, leading to overoxidation. This can be mitigated by using buffer layers or alternative substrates like DyScO3.
Interactive Table: PLD Growth Parameters for LaTiO3 Thin Films
Parameter | Value | Source |
---|---|---|
Target | La2Ti2O7 | aip.orgresearchgate.netigert.org |
Substrate | SrTiO3 (100), MgO, LaAlO3 | aip.orgresearchgate.netresearchgate.net |
Substrate Temperature | 780 °C | aip.org |
Background Pressure | 10^-5 Pa (High Vacuum) | aip.org |
Laser Frequency | 2 Hz | aip.org |
Laser Fluence | ~1 J/cm² | aip.org |
Growth Rate | ~1.6 nm/min | aip.org |
Molecular Beam Epitaxy (MBE)
Molecular Beam Epitaxy (MBE) offers atomic-level control over the growth of thin films, making it a powerful tool for fabricating complex oxide heterostructures. jos.ac.cnaip.org In the context of LaTiO3, MBE allows for the precise deposition of lanthanum and titanium atoms onto a crystalline substrate in an ultra-high vacuum environment. aip.org This technique is particularly suited for creating sharp interfaces and controlling stoichiometry with high precision. aip.org
The growth of LaTiO3 via MBE often involves the co-deposition of La and Ti sources onto a heated substrate, such as SrTiO3 (STO) or (LaAlO3)0.3(Sr2TaAlO6)0.7 (LSAT). aip.org The substrate temperature is a critical parameter, with growth typically carried out at elevated temperatures to ensure good crystallinity. aip.org For instance, prior to growth, substrates are often annealed at temperatures around 780 °C. aip.org The deposition sequence of the constituent elements can also play a crucial role in the final film properties and interface structure. anl.gov The ability to grow high-quality, single-phase La2/3TiO3 thin films, a related compound with ordered lanthanum vacancies, has also been demonstrated using MBE. aip.org
Electron Beam Evaporation
Electron Beam Evaporation is another physical vapor deposition technique used for preparing LaTiO3 films. researching.cnsciencegate.app In this method, a high-energy electron beam is used to heat and evaporate a source material, which then condenses on a substrate. This technique can produce non-crystalline (amorphous) LaTiO3 films, which can be subsequently annealed to induce crystallization. researchgate.net
The properties of the resulting films are highly dependent on deposition parameters such as substrate temperature and ion-beam density. researching.cn For example, increasing the substrate temperature to 175 °C and using an ion-beam density of 120 μA/cm can improve the refractive index of the films. researching.cn As-deposited films have been reported to have a high refractive index and a low extinction coefficient. researchgate.net X-ray photoelectron spectroscopy analysis has shown that the relative metal oxidation percent contents in some films are 36.70 % Ti2O3 and 63.30 % La2O3. researchgate.netresearchgate.net These amorphous films can exhibit a high dielectric constant and low leakage current density, with a crystallization temperature higher than 750 °C. researchgate.net
Interactive Table: Properties of E-Beam Evaporated LaTiO3 Films
Property | Value | Wavelength | Source |
---|---|---|---|
Refractive Index | 1.9805 | 550 nm | researchgate.net |
Extinction Coefficient | 1.576 × 10⁻⁵ | 550 nm | researchgate.net |
Optical Band Gap | 4.65 eV | - | researchgate.netresearchgate.net |
Dielectric Constant | 23.4 | 1 MHz | researchgate.net |
Solution-Based Approaches
Solution-based synthesis methods offer a cost-effective and scalable alternative to physical vapor deposition techniques for producing LaTiO3 powders. These wet-chemical routes allow for good control over stoichiometry and particle size.
Co-precipitation and Calcination
The co-precipitation method is a widely used technique for synthesizing perovskite materials. nih.gov It involves the simultaneous precipitation of multiple metal ions from a solution to form a precursor, which is then calcined at high temperatures to obtain the desired crystalline phase. researchgate.net For LaTiO3, this typically involves using soluble salts of lanthanum and titanium as starting materials. hanyang.ac.kr
The calcination temperature is a critical parameter that determines the phase purity and crystallinity of the final product. researchgate.netresearchgate.net For instance, in the synthesis of related La-based perovskites, calcination temperatures can range from 600 °C to 1000 °C. researchgate.netthaiscience.info The choice of precipitating agent and the pH of the solution also play significant roles in the characteristics of the resulting powder. nih.gov This method is valued for its simplicity, low cost, and ability to produce homogenous, fine powders. nih.gov
Sol-Gel Synthesis
The sol-gel method is another versatile wet-chemical technique for preparing LaTiO3 powders and films. researchgate.net This process involves the transition of a solution (sol) into a gel-like solid network, followed by drying and heat treatment to form the final ceramic material. The sol-gel route offers excellent control over the chemical composition, homogeneity, and particle size of the synthesized material at a molecular level. nih.gov
In a typical sol-gel synthesis of LaTiO3, metal alkoxides or salts are used as precursors. researchgate.net The process parameters, such as the concentration of the precursor solution, the type of solvent, and the calcination temperature, significantly influence the properties of the final product. researchgate.netresearchgate.net For example, the sol-gel method has been used to synthesize both undoped and doped LaTiO3 nanoceramic perovskites, resulting in single-phase materials with an orthorhombic structure. researchgate.net The technique has also been employed to create textured La2Ti2O7 thin films, a related layered perovskite, where the orientation of the film was controlled by the precursor solution concentration and film thickness. researchgate.net
Control of Stoichiometry and Defect Chemistry during Synthesis
A critical factor in synthesizing pure LaTiO3 is the management of the titanium oxidation state. The desired compound features titanium in a 3+ state (Ti³⁺). However, Ti³⁺ is readily oxidized to the more stable Ti⁴⁺ state, which leads to the formation of an insulating, over-oxidized phase, LaTiO3.5 (or La₂Ti₂O₇) aip.orgresearchgate.net. Consequently, synthesis, particularly of thin films, must be conducted in highly reducing environments.
The oxygen partial pressure (pO₂) during deposition is the most crucial parameter for controlling oxygen stoichiometry. Research on LaTiO3 thin films grown via pulsed laser deposition (PLD) demonstrates a direct correlation between the pO₂ and the final Ti⁴⁺ content in the film. aip.org Growing the film in a background pressure of less than 10⁻¹⁰ Torr helps maintain the desired Ti³⁺ state. aip.org As the oxygen pressure is increased, even to minor levels, the film becomes progressively over-oxidized. aip.org At oxygen partial pressures above 1x10⁻⁷ Torr, the film's stoichiometry approaches LaTiO3.5, consisting almost entirely of Ti⁴⁺. aip.org This transition from a metallic conductor (LaTiO3) to an insulator (LaTiO3.5) is a direct consequence of the change in defect chemistry. The use of a nitrogen atmosphere during deposition can also achieve the necessary reducing conditions to favor the formation of Ti³⁺ and stabilize the cubic perovskite LaTiO3 phase. researchgate.net
Another significant phenomenon influencing the stoichiometry of thin films is oxygen scavenging from the substrate. When LaTiO3 is grown on an oxide substrate like strontium titanate (SrTiO₃), the growing film can extract oxygen atoms from the substrate's surface region. aip.org This process acts as an internal oxygen source, potentially over-oxidizing the LaTiO3 film even when the growth chamber is under high vacuum. aip.org Therefore, the choice of substrate and the understanding of interfacial reactions are integral to defect control.
Beyond oxygen content, cation stoichiometry (the La/Ti ratio) is also a critical control point. Deviations in the cation ratio introduce defects such as vacancies, which significantly modify the material's structural and physical properties. researchgate.net In techniques like PLD, while the target composition is the primary determinant, parameters such as laser fluence can be used to fine-tune the cation ratio in the resulting film. researchgate.net This allows for precise control over the formation of cation vacancies, which in turn influences the electronic properties. researchgate.net The temperature during synthesis and post-synthesis annealing treatments are also vital levers for modifying defect concentrations and distribution within the material. fiveable.mersc.org
The table below summarizes research findings on the effect of oxygen partial pressure on the stoichiometry of LaTiO3 films grown on SrTiO₃ substrates.
Table 1: Effect of Oxygen Partial Pressure on LaTiO₃ Film Stoichiometry
Oxygen Partial Pressure (Torr) | Approximate Film Stoichiometry | Predominant Titanium Oxidation State | Electrical Property |
---|---|---|---|
< 10⁻¹⁰ | LaTiO₃ | Ti³⁺ | Conductive |
~ 10⁻⁸ | LaTiO₃₊δ | Mix of Ti³⁺ and Ti⁴⁺ | Semi-conductive |
This table is generated based on data reported in research on LaTiO₃ thin film growth. aip.org
Crystallographic and Structural Investigations of Latio3
Bulk Crystal Structure and Polymorphism
Orthorhombic GdFeO3-type Perovskite Structure (Pnma)
At ambient conditions, lanthanum titanium trioxide crystallizes in an orthorhombic perovskite structure of the GdFeO3-type. mpg.deosti.gov This structure is described by the space group Pnma (No. 62), which is a distorted variant of the ideal cubic perovskite structure. chem-soc.siic.ac.uk The unit cell of this orthorhombic phase contains four formula units (Z=4). mpg.deresearchgate.net The GdFeO3-type distortion is a common feature in many ABO3 perovskites and arises from a mismatch between the ionic radii of the constituent ions, leading to a tilting of the corner-sharing TiO6 octahedra. ic.ac.uk
The structure consists of a three-dimensional network of corner-sharing TiO6 octahedra, with the larger lanthanum cations occupying the 12-fold coordinated sites within the cavities of this network. osti.govic.ac.uk Specifically, the La³⁺ ion is bonded to eight O²⁻ atoms with bond distances ranging from 2.47 to 2.74 Å. osti.gov The Ti³⁺ ion is located at the center of the octahedra, bonded to six O²⁻ atoms. osti.gov
Table 1: Crystallographic Data for LaTiO3 at Ambient Conditions
Parameter | Value |
Crystal System | Orthorhombic |
Space Group | Pnma (No. 62) |
Formula Units (Z) | 4 |
La³⁺ Coordination | 8-coordinate with O²⁻ |
La-O Bond Distances | 2.47–2.74 Å |
Ti³⁺ Coordination | 6-coordinate with O²⁻ (octahedral) |
Ti-O Bond Distances | 2.02–2.04 Å |
Distortions of TiO6 Octahedra
The TiO6 octahedra in LaTiO3 are not perfect but are distorted due to the GdFeO3-type structure. This distortion primarily involves the tilting and rotation of the octahedra. nih.govcdmf.org.br The corner-sharing octahedra exhibit tilt angles in the range of 22–25°. osti.gov These distortions lead to a decrease in the Ti-O-Ti bond angle from the ideal 180° found in a cubic perovskite structure. jps.jp
These octahedral distortions have a significant impact on the electronic properties of LaTiO3. They influence the crystal field splitting of the Ti 3d orbitals, which in turn affects the orbital ordering and the material's magnetic and transport properties. arxiv.orgaps.org The distortion of the TiO6 octahedra is considered relatively small compared to other members of the rare-earth titanate series, which has implications for its electronic bandwidth and proximity to a metal-insulator transition. mpg.ded-nb.info Theoretical studies have also examined the possibility of a D3d distortion of the TiO6 octahedra to explain the G-type antiferromagnetism observed in LaTiO3. jps.jp
Structural Phase Transitions
Temperature-Induced Phase Transitions
This compound undergoes several phase transitions as a function of temperature. At low temperatures, between 50 K and 100 K, a magnetic phase transition occurs. ijsra.netresearchgate.net Between 100 K and 300 K, a Jahn-Teller phase transition has been reported. ijsra.netresearchgate.net Furthermore, an insulator-to-metal transition is observed at higher temperatures, around 500-550 K. ijsra.netresearchgate.net These electronic and magnetic transitions are often accompanied by subtle changes in the crystal structure. ijsra.net
Pressure-Induced Phase Transitions and Metallization
Applying external pressure to LaTiO3 can induce significant structural changes and a transition from an insulating to a metallic state. mpg.de High-pressure X-ray diffraction studies have revealed an isostructural transition at approximately 10 GPa, which coincides with the onset of metallization. mpg.de This transition is characterized by a change in the lattice parameters without a change in the orthorhombic Pnma space group. Upon further compression, the orthorhombic phase transforms into a tetragonal I4/mcm structure at pressures above 30 GPa. mpg.de The pressure-induced metallization is a key feature of LaTiO3, highlighting its position on the verge of an insulator-to-metal transition. mpg.de
Strain-Induced Structural Transitions
Epitaxial strain, induced by growing thin films of LaTiO3 on substrates with different lattice parameters, can also drive structural and electronic phase transitions. arxiv.orgaps.orgaip.org Theoretical calculations combining density functional theory and dynamical mean-field theory (DFT+DMFT) predict that a compressive epitaxial strain of about -2% can induce an insulator-to-metal transition in LaTiO3. arxiv.orgaps.org This transition is driven by strain-induced modifications of the crystal-field splitting between the Ti t2g orbitals, which are directly linked to the collective tilts and rotations of the TiO6 octahedra. arxiv.orgaps.org Therefore, an accurate description of the crystal structure under strain is crucial for understanding the resulting electronic properties. aps.org Experimental studies have shown that while biaxial compressive strain can be a factor, oxygen incorporation during film growth may play a more dominant role in the observed metallicity of LaTiO3 thin films. aip.org
Thin Film and Heterostructure Crystallography
Epitaxial LaTiO3 thin films, even those with high crystallinity, often contain a high density of domain boundaries. aip.org These are interfaces within the crystal where the crystallographic orientation changes. Investigations using advanced techniques like aberration-corrected scanning transmission electron microscopy (STEM) have revealed the intricate atomic and electronic structures of these boundaries. aip.org
In LaTiO3 thin films grown on (100) Strontium titanate (SrTiO3) substrates, two primary types of domain boundaries have been identified. aip.orgresearchgate.net
Type I Domain Boundaries: These boundaries are observed on the (010) crystal plane and are further categorized as Type Ia and Type Ib. aip.orgresearchgate.net First-principles calculations indicate that the reduction in the bandgap at Type I domain boundaries is primarily due to the splitting of the Ti 3d-yz orbital. aip.org
Type II Domain Boundaries: These are found on the (011) crystal plane. aip.orgresearchgate.net The atomic arrangement within the intermediate transition layer of Type II boundaries resembles that of Lanthanum titanate (La2Ti2O7) and contains Ti4+ cations. aip.org The decrease in the bandgap at these boundaries is attributed to the movement of the O 2p orbit towards higher energy regions. aip.org
Both types of domain boundaries exhibit smaller bandgaps compared to the bulk LaTiO3 material. aip.org Electron energy-loss spectroscopy (EELS) confirms differences in the Ti L2,3 edges between the bulk material and the domain boundaries, indicating a change in the electronic structure. researchgate.net The formation of these domain boundaries is influenced by factors such as lattice mismatch with the substrate, steps on the substrate surface, and the island growth mode of the thin film. aip.org
Table 1: Characteristics of Domain Boundaries in LaTiO3 Thin Films
Domain Boundary Type | Crystal Plane | Key Atomic Structural Feature | Primary Electronic Structure Modification | Reference |
---|---|---|---|---|
Type I | (010) | - | Splitting of the Ti 3d-yz orbital | aip.org |
Type II | (011) | Intermediate layer with La2Ti2O7-like structure and Ti4+ cations | Movement of the O 2p orbit to higher energy | aip.org |
The inevitable lattice mismatch between a thin film and its substrate induces microstructural strain, which can significantly alter the film's properties. In LaTiO3 thin films, epitaxial strain is a powerful tool to tune its electronic and structural characteristics. nih.gov The strain can be either compressive (when the film's natural lattice parameter is larger than the substrate's) or tensile (when it is smaller).
The out-of-plane to in-plane lattice parameter ratio (c/a) in LaTiO3 films can be systematically controlled by growing them on different substrates or by varying the film thickness. nih.gov For instance, by using various substrates, the in-plane strain (εxx) can be varied from tensile (+0.36%) to compressive (-1.70%). nih.gov This, in turn, affects the out-of-plane strain (εzz), which can reach up to 1.69% under in-plane compression. nih.gov
This strain has a direct impact on the crystal structure. Density functional theory (DFT) calculations have shown that epitaxial strain can induce different rotational patterns of the TiO6 octahedra. nih.gov For example, under certain strain conditions, a tetragonal I4/mcm structure is stable, while under others, an orthorhombic Imma structure is favored. nih.gov These structural changes, particularly the Ti-O-Ti bond angles, are crucial in determining the electronic properties. nih.gov
Anomalous lattice behavior has also been observed. For instance, LaTiO3 films grown on SrTiO3 (111) substrates under in-plane compressive strain have shown a surprising contraction of the out-of-plane lattice spacing. aip.orgdntb.gov.ua This behavior is contrary to the typical Poisson effect and is attributed to factors like the formation of oxidized LaTiO3+δ and a three-dimensional electron transfer from the film to the substrate. aip.orgdntb.gov.ua The orientation of the substrate is also a critical factor, as different crystallographic orientations can lead to vastly different lattice mismatches and resulting strain states. arxiv.orgarxiv.org
Table 2: Epitaxial Strain Effects on LaTiO3 Thin Films
Substrate/Condition | Strain Type | In-Plane Strain (εxx) | Out-of-Plane Strain (εzz) | Observed Structural Effect | Reference |
---|---|---|---|---|---|
Varying substrates | Tensile to Compressive | +0.36% to -1.70% | Up to 1.69% (compressive) | Control of c/a ratio, induces I4/mcm or Imma phases | nih.gov |
SrTiO3 (111) | Compressive | - | Contracted | Anomalous lattice shrinking | aip.orgdntb.gov.ua |
When LaTiO3 is grown on a different material to form a heterostructure, the interface between the two materials can exhibit unique properties that are not present in either of the parent compounds. aps.org This is often driven by a phenomenon known as electronic reconstruction, which aims to reduce the total energy of the system arising from a polar discontinuity at the interface. aip.org
In LaTiO3/SrTiO3 heterostructures, a two-dimensional electron gas (2DEG) can form at the interface. aip.orgosti.gov The formation of this 2DEG is a result of compensating for the polar discontinuity between the (La3+O2-)+ layers of LaTiO3 and the neutral layers of SrTiO3. aip.org This can lead to the transfer of electrons to the titanium 3d-sites at the interface. arxiv.org The sharpness and definition of this interface are critical, with studies indicating that a minimum LaTiO3 thickness of about six unit cells is necessary to create a well-defined interface. osti.gov
In heterostructures with other materials, such as LaFeO3, a significant charge transfer can occur at the interface. aps.orgnih.gov In the LaTiO3/LaFeO3 system, electrons are transferred from Titanium to Iron. aps.orgnih.gov This charge transfer is driven by the alignment of the oxygen bands and the crystal field splitting of the transition metal d-orbitals. aps.orgnih.gov X-ray photoelectron spectroscopy (XPS) has confirmed this charge transfer, revealing a rearrangement of the Fe 3d bands. aps.orgnih.gov
Lattice mismatch at the interface is a key factor that influences the structure and properties of the heterostructure. While some systems accommodate the mismatch through strain, others may relax the strain by introducing dislocations at the interface, especially when the mismatch is large. dntb.gov.ua The inter-site mixing of cations (e.g., La/Sr) across the interface is another mechanism that can reduce the total energy of the system, although its impact on the electronic structure may be minimal if the interfacial atoms are allowed to fully relax. aip.org
Table 3: Interfacial Phenomena in LaTiO3 Heterostructures
Heterostructure | Key Interfacial Phenomenon | Driving Force | Experimental Evidence | Reference |
---|---|---|---|---|
LaTiO3/SrTiO3 | Formation of a 2D electron gas (2DEG) | Polar discontinuity, electronic reconstruction | In-situ X-ray diffraction, X-ray photoemission spectroscopy | aip.orgosti.gov |
LaTiO3/LaFeO3 | Charge transfer from Ti to Fe | Oxygen band alignment, crystal field splitting | X-ray photoelectron spectroscopy | aps.orgnih.gov |
Electronic Structure and Electron Correlation Phenomena in Latio3
Theoretical Frameworks and Computational Approaches
To unravel the complex electronic behavior of LaTiO3, researchers have utilized a variety of sophisticated theoretical and computational methods. These approaches aim to accurately model the strong on-site Coulomb repulsion and exchange interactions among the Ti 3d electrons, which are the primary drivers of its insulating nature.
Standard Density Functional Theory (DFT) within the Local Density Approximation (LDA) or Generalized Gradient Approximation (GGA) often fails to correctly predict the insulating ground state of LaTiO3, typically yielding a metallic solution. jkps.or.kraip.org This failure is attributed to the self-interaction error inherent in these functionals, which inadequately describes the strong localization of the Ti 3d electrons. ntnu.no
To overcome this limitation, extensions to DFT such as LDA+U and GGA+U are widely employed. jkps.or.kraip.org These methods introduce a Hubbard U term, which is an on-site Coulomb interaction parameter, to better account for the strong correlations. researchgate.net By applying an appropriate U value, these methods can successfully open a band gap, correctly describing LaTiO3 as a Mott insulator. arxiv.orgarxiv.org The value of U is often treated as an empirical parameter, though it can be calculated from first-principles techniques. utwente.nl For instance, a U value of around 4 eV for the Ti 3d states has been shown to be physically reasonable in GGA+U calculations. aip.org However, a single U value may not be universally applicable, especially in heterostructures involving different materials. arxiv.org Furthermore, while DFT+U methods can correct the band gap, they may still suffer from inaccuracies in predicting structural details like octahedral distortions. arxiv.org
Dynamical Mean-Field Theory (DMFT) is a powerful non-perturbative technique developed to treat strongly correlated electron systems. cond-mat.de DMFT maps the complex lattice problem onto a quantum impurity model, which can be solved to obtain a local but energy-dependent self-energy, capturing the dynamics of electron correlations. cond-mat.dechrismarianetti.org
The combination of LDA with DMFT, known as LDA+DMFT, has emerged as a state-of-the-art approach for realistic modeling of materials like LaTiO3. uni-augsburg.deuni-augsburg.de This method merges the strengths of LDA in describing the band structure of weakly correlated electrons with the power of DMFT to handle strong local correlations of d- or f-electrons. chrismarianetti.orguni-augsburg.de LDA+DMFT has been successfully used to study the metal-insulator transition in doped LaTiO3 (La₁₋ₓSrₓTiO₃) and has shown that the choice of the impurity solver (e.g., Quantum Monte Carlo) can significantly impact the results. uni-augsburg.deuni-augsburg.de Furthermore, DFT+DMFT calculations have revealed that phenomena like an insulator-to-metal transition in LaTiO3 can be induced by external stimuli such as epitaxial strain, driven by changes in the crystal-field splitting. arxiv.orgarxiv.org
The Linear Muffin-Tin Orbital (LMTO) method is a computationally efficient approach for calculating the electronic band structure of crystalline solids. worldscientific.com It is particularly well-suited for close-packed structures like the perovskite lattice of LaTiO3. worldscientific.com Early band structure calculations for LaTiO3 were performed using the LMTO method, providing initial insights into its electronic properties, such as the density of states at the Fermi energy and the character of the conduction bands. worldscientific.comworldscientific.com
LMTO calculations have been used in conjunction with other methods to study LaTiO3. For example, comparisons between LMTO and the more accurate Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method have been made to validate the band structure results, particularly concerning the Ti-t2g bands near the Fermi level. arxiv.orgresearchgate.net The LMTO method has also been employed within the LDA+DMFT framework to investigate the electronic spectra of LaTiO3. d-nb.info Additionally, it has been used to study the electronic structure of heterostructures involving LaTiO3, such as LaTiO3/SrTiO3 interfaces. aps.org
The Constrained Random Phase Approximation (cRPA) is a first-principles method used to calculate the effective on-site Coulomb interaction (Hubbard U) and Hund's exchange (J) parameters for use in model Hamiltonians or DFT+U and DMFT calculations. arxiv.orgresearchgate.net In cRPA, the screening effects from electrons in orbitals outside the correlated subspace are included to determine the partially screened interaction within the correlated orbitals. ethz.chunivie.ac.at
For LaTiO3, cRPA calculations have been performed to study how the effective Coulomb interactions evolve under physical perturbations like epitaxial strain. arxiv.org These studies have shown that for LaTiO3, the interaction parameters are sensitive to the degree of orbital localization and tend to increase with tensile strain. arxiv.org The choice of the correlated subspace (e.g., only t2g orbitals or a larger set including oxygen p-states) can influence the calculated U value. arxiv.orgethz.ch Reasonable values for U in LaTiO3, as suggested by cRPA and other considerations, are in the range of 5-6 eV. arxiv.org
Linear Muffin Tin Orbital (LMTO) Method
Band Structure Characteristics
The electronic properties of LaTiO3 are dominated by the behavior of the single 3d electron of the Ti³⁺ ion, which resides in a crystal field created by the surrounding oxygen octahedra.
In the perovskite structure of LaTiO3, the Ti³⁺ ion is in a 3d¹ electronic configuration. mpg.deaip.org The octahedral coordination of the surrounding oxygen ions lifts the five-fold degeneracy of the 3d orbitals, splitting them into a lower-energy triplet (t2g) and a higher-energy doublet (eg). d-nb.infoaip.org The single 3d electron of Ti³⁺ occupies one of the t2g orbitals. aip.orgmpg.de
Further slight distortions from the ideal cubic perovskite structure, such as GdFeO₃-type orthorhombic distortions, lead to a non-cubic crystal field that further splits the threefold-degenerate t2g levels. d-nb.infoupenn.edunii.ac.jp Experimental and theoretical studies have estimated this t2g splitting to be in the range of 120-300 meV. arxiv.orgnii.ac.jp This splitting is significant enough to quench the orbital moment and spatially lock the orbitals, which argues against an "orbital liquid" state where orbital degrees of freedom would be highly fluctuating. nii.ac.jp The ground state is a nondegenerate orbital, well-separated from the excited states. upenn.edu The specific ordering and occupation of these split t2g orbitals (dxy, dyz, dxz) are crucial for understanding the magnetic and electronic properties of LaTiO3. aip.org
Data Tables
Table 1: Theoretical Methods and Key Findings for LaTiO3
Theoretical Method | Key Findings | References |
DFT+U (LDA+U, GGA+U) | Correctly predicts the insulating ground state by opening a Mott-Hubbard gap. The Hubbard U parameter is crucial but can be material-dependent. | jkps.or.kraip.orgarxiv.org |
LDA+DMFT | Provides a realistic description of the electronic spectrum, including the metal-insulator transition in doped systems. Captures the dynamic nature of electron correlations. | uni-augsburg.dearxiv.orgarxiv.org |
LMTO | Efficiently calculates the basic band structure, showing Ti 3d bands at the Fermi level. Used as a basis for more advanced many-body calculations. | worldscientific.comworldscientific.comarxiv.org |
cRPA | Calculates effective interaction parameters (U, J) from first principles. Shows that U is sensitive to structural distortions and strain. | arxiv.orgarxiv.org |
Table 2: Electronic and Structural Parameters of LaTiO3
Parameter | Value / Description | References |
Ti Ion Configuration | 3d¹ | mpg.deaip.org |
Fundamental Band Gap | ~0.1 - 0.2 eV | aip.orgmpg.de |
Primary Orbital Splitting | Ti 3d orbitals split into t2g (lower energy) and eg (higher energy) sub-bands. | d-nb.infoaip.org |
t2g Orbital Splitting | ~120 - 300 meV due to non-cubic crystal field distortions. | arxiv.orgnii.ac.jp |
Ground State Character | Mott-Hubbard Insulator | d-nb.infoaip.org |
Fermi Level and Conduction Band Properties
The electronic properties of Lanthanum titanium trioxide (LaTiO₃) near the Fermi level are crucial to understanding its electrical behavior. In its ideal cubic perovskite structure, theoretical calculations suggest that the Fermi surface of LaTiO₃ lies within its conduction band. researchgate.net This positioning indicates metallic character. aip.org The conduction band is primarily composed of Titanium 3d orbitals, with some contribution from Lanthanum 5d orbitals. jkps.or.kr Specifically, the conduction electrons in bulk LaTiO₃ mainly originate from the d_xy, d_yz, and d_xz orbitals of the Titanium atoms. aip.org
First-principles calculations have provided quantitative insights into the electronic states at the Fermi level. For a LaTiO₃ thin film with a structure approaching the ideal cubic cell, the carrier concentration at the Fermi level has been calculated to be 0.56 per formula unit (f.u.). aip.org However, at domain boundaries within these films, this concentration can change significantly. Type I domain boundaries show an increased carrier concentration of 1.22 per f.u., while Type II domain boundaries exhibit a lower concentration of 0.25 per f.u. aip.org
The density of states (DOS) near the Fermi level is dominated by the Ti 3d states. jkps.or.krnepjol.info In the metallic state of LaTiO₃ thin films, the bottom of the conduction band crosses the Fermi level. aip.org The valence band, on the other hand, is primarily composed of Ti 3d states located within 2 eV below the Fermi level, with oxygen 2p states situated further below, from approximately -2.5 to -7.5 eV. jkps.or.kr The conduction band itself is a mix of Ti 3d and La 5d states. jkps.or.kr The strong covalent bonding between titanium and oxygen atoms, resulting from the hybridization of O 2p and Ti 3d orbitals, is a key feature of its electronic structure. nepjol.info
Region | Carrier Concentration (per f.u.) | Reference |
---|---|---|
Bulk LaTiO₃ | 0.56 | aip.org |
Type I Domain Boundary | 1.22 | aip.org |
Type II Domain Boundary | 0.25 | aip.org |
Band Gap Determination and Modulation
LaTiO₃ is recognized as a Mott-Hubbard insulator, characterized by a small energy gap that arises from strong electron-electron correlations. aip.orgresearchgate.net The determination of its band gap has been a subject of numerous studies, with values varying depending on the experimental or theoretical method used and the specific form of the material (bulk, thin film, or at interfaces).
Spectral studies on bulk LaTiO₃ have reported an optical band gap in the range of 0.1–0.2 eV. aip.org One study specifies a gap of approximately 0.2 eV, which separates the occupied Ti(IV)/Ti(III) and empty Ti(III)/Ti(II) redox couples due to Coulomb repulsion. Another ab initio calculation for orthorhombic LaTiO₃ determined a band gap of 0.22 eV. arxiv.org First-principles calculations based on density functional theory (DFT) have also been employed, with one study on cubic LaTiO₃ thin films yielding a band gap of 2.6 eV. aip.org It is important to note that DFT calculations can sometimes overestimate band gaps.
The band gap of LaTiO₃ can be significantly modulated by various factors, including structural distortions and the formation of interfaces. For instance, at domain boundaries within LaTiO₃ thin films, the band gap is found to decrease compared to the bulk. aip.org Calculations show the band gap reducing to 1.3 eV at Type I domain boundaries and 1.8 eV at Type II domain boundaries, from a bulk value of 2.6 eV in the same study. aip.org In superlattice structures, such as (LaTiO₃)₂/(LaAlO₃)₂, an insulating gap of about 0.3 eV has been calculated, with lattice relaxation tending to enhance this gap. jkps.or.kr Furthermore, in LaTiO₃/KTaO₃ heterostructures, a small band gap of 0.5 eV in the LaTiO₃ layer makes it highly sensitive to perturbations, which can lead to metallization at the interface. mpg.de
Material Form/Condition | Band Gap (eV) | Method | Reference |
---|---|---|---|
Bulk LaTiO₃ | 0.1–0.2 | Spectral studies | aip.org |
Bulk LaTiO₃ | ~0.2 | - | |
Orthorhombic LaTiO₃ | 0.22 | Ab initio calculation | arxiv.org |
Cubic LaTiO₃ Thin Film (Bulk) | 2.6 | First-principles calculation | aip.org |
Cubic LaTiO₃ Thin Film (Type I Domain Boundary) | 1.3 | First-principles calculation | aip.org |
Cubic LaTiO₃ Thin Film (Type II Domain Boundary) | 1.8 | First-principles calculation | aip.org |
(LaTiO₃)₂/(LaAlO₃)₂ Superlattice | ~0.3 | LDA+U calculation | jkps.or.kr |
Orthorhombic LaTiO₃ (in LTO/KTO heterostructure) | 0.5 | GGA+U calculation | mpg.de |
Orbital Physics and Degeneracy
The single 3d¹ electron of the Ti³⁺ ion in LaTiO₃ introduces orbital degeneracy that plays a critical role in its physical properties. The interplay between orbital ordering, fluctuations, and structural distortions is a key aspect of its electronic structure.
The ground state of the orbital configuration in LaTiO₃ has been a topic of considerable debate, with some experimental evidence pointing towards orbital ordering and others suggesting a state of orbital disorder or fluctuations, often referred to as an "orbital liquid". aps.org Neutron scattering experiments have shown evidence for an orbital disorder or orbital liquid state below the Néel temperature (T_N ≈ 140 K). aps.org Similarly, a resonant x-ray scattering study found no evidence of orbital order. nih.gov The idea of an orbital liquid state is supported by the observation of a nearly isotropic spin wave spectrum, which would be surprising if a static distortion had quenched the orbital angular momentum. nih.gov
Conversely, other experimental techniques, including thermal conductivity, analysis of lattice parameter anomalies, thermal expansion, and NMR, have suggested the presence of an orbital ordering state in LaTiO₃. aps.org Theoretical studies have also supported the orbital ordering model. aps.org It is believed that near the phase boundary in systems like Y₁₋ₓLaₓTiO₃, spin and orbital fluctuations are expected due to competition between different ground states. aps.org In some theoretical models, the orbital degree of freedom is considered to be frozen by the crystal field rather than fluctuating. upenn.edu Recent ab initio calculations have demonstrated that a specific ordering of the d-orbitals of Ti ions is crucial for the material's altermagnetic ground state. arxiv.org
The JT distortion of the oxygen octahedra surrounding the Ti ions has a profound effect on the magnetic exchange and electronic structure. upenn.eduarxiv.org This distortion lifts the degeneracy of the t₂g orbitals, creating a crystal field splitting. upenn.edu The magnitude of this splitting has been estimated to be between 120-300 meV, which is substantial enough to quench the orbital moment and spatially lock the orbitals. This strong crystal field splitting argues against the orbital liquid model. The competition between first and second Jahn-Teller distortions can induce various magnetic properties in related multilayer systems. scientific.net
Spin-orbit coupling (SOC), the interaction between an electron's spin and its orbital motion, is another important factor in the electronic structure of LaTiO₃. However, its role is often considered in competition with the crystal field splitting induced by Jahn-Teller distortions. A neutron scattering study determined a small Dzyaloshinskii-Moriya interaction (D = 1.1 meV), which arises from SOC, alongside a much larger nearest-neighbor superexchange constant (J = 15.5 meV). nih.gov
Some studies suggest that the crystal field splitting in LaTiO₃ is significantly larger than the spin-orbit interaction energy. For instance, the t₂g splitting was estimated to be around 240 meV, while the SOC energy for Ti-sites is considered to be about 23-30 meV. When the crystal field splitting is much larger than the SOC, the spin-orbit interaction is considered to be inactive, which is consistent with the temperature-independent nature of experimental x-ray absorption spectra. This quenching of the SOC by the crystal field leads to a strongly reduced orbital moment. However, in heterostructures like LaTiO₃/SrTiO₃, a significant Rashba-type SOC can emerge at the interface due to the broken inversion symmetry. aps.org
Interaction | Parameter | Reported Value (meV) | Reference |
---|---|---|---|
Crystal Field Splitting (t₂g) | Δ_CF | 120 - 300 | |
Crystal Field Splitting (t₂g) | Δ_CF | ~240 | |
Spin-Orbit Coupling | E_SO | 23 - 30 | |
Superexchange Constant | J | 15.5 | nih.gov |
Dzyaloshinskii-Moriya Interaction | D | 1.1 | nih.gov |
Role of Jahn-Teller Distortions
Electron Correlations and Mott Insulating State
LaTiO₃ is a canonical example of a Mott-Hubbard insulator, where strong on-site Coulomb repulsion (U) between electrons, rather than band theory, dictates its insulating nature. aip.orgresearchgate.net In this scenario, the strong electron-electron interactions for the Ti 3d¹ electrons lead to the localization of charge carriers and the opening of an energy gap. arxiv.org This Mott insulating state is particularly sensitive, as LaTiO₃ is considered to be on the verge of an insulator-to-metal transition.
The Mott-Hubbard character of the band gap means that both the valence and conduction bands are dominated by Ti 3d states. jkps.or.kr The insulating state is a direct consequence of the on-site Coulomb interactions in these Ti 3d-states. jkps.or.kr Theoretical frameworks combining density functional theory with dynamical mean-field theory (DFT+DMFT) are often necessary to accurately describe this correlation-driven insulating phase. mpg.de Standard DFT calculations sometimes fail to predict the insulating state, instead showing a metallic ground state. mpg.de
The strength of the electron correlation, often parameterized by the Hubbard U, is a critical factor. For LaTiO₃, a U value of around 5-6 eV is considered reasonable to reproduce the experimentally observed insulating gap and the correct splitting between oxygen p and titanium d levels. mpg.de The interplay between these strong correlation effects and structural distortions, such as the GdFeO₃-type distortions, is found to suppress orbital fluctuations and favor the transition to the insulating state. jkps.or.kr The Mott insulating nature of LaTiO₃ makes it a key component in heterostructures designed to explore emergent phenomena like two-dimensional electron gases and interfacial superconductivity. researchgate.net
Hubbard U and Hund's J Interactions
The electronic properties of LaTiO3 are profoundly influenced by the on-site Coulomb repulsion (Hubbard U) and the intra-atomic exchange interaction (Hund's J). These parameters are crucial for accurately describing the electronic structure and the Mott-Hubbard insulating state. researchgate.net
The Hubbard U represents the energy cost of placing two electrons on the same Ti 3d orbital. This strong repulsion is the primary reason for the localization of d-electrons, leading to the opening of a Mott-Hubbard gap. arxiv.org Theoretical and experimental studies have reported various values for U in LaTiO3, which can depend on the specific theoretical framework or experimental probe used. For instance, some theoretical calculations have utilized a U value of around 2.5 eV to induce a metal-insulator transition consistent with experimental observations. nepjol.info Other studies, analyzing optical spectra, have estimated the on-site Coulomb repulsion U to be approximately 4.2 eV. arxiv.org
Hund's rule coupling, J, favors the alignment of electron spins on the same atom, maximizing the total spin. This interaction is also a key factor in determining the magnetic ordering and the detailed electronic structure. researchgate.net Spectroscopic ellipsometry studies have estimated Hund's exchange constant, J_H, to be around 0.5 eV. arxiv.org Other theoretical investigations have used a fixed value for J of 1 eV, noting its relative insensitivity to the material environment. researchgate.net The interplay between U and J is critical; for example, they define the energy of different intersite d-d charge excitations. arxiv.org
The values of U and J can also be influenced by external factors such as epitaxial strain, highlighting a pathway to tune the electronic correlations in this material. tuwien.at The choice of appropriate U and J values is a critical aspect of theoretical modeling, often guided by the need to reproduce experimentally observed phenomena like the ground state and band gap. researchgate.net
Parameter | Reported Value (eV) | Method/Context | Source |
---|---|---|---|
Hubbard U | ~4.2 | Spectroscopic Ellipsometry Analysis | arxiv.org |
Hubbard U | 2.5 | Dynamical Mean Field Theory (DMFT) for Metal-Insulator Transition | nepjol.info |
Hubbard U | Varied from 1 to 5 | GGA+U Calculations | researchgate.net |
Hubbard U | 2.11 | Bandstructure Calculations | nepjol.info |
Hund's J | ~0.5 | Spectroscopic Ellipsometry Analysis | arxiv.org |
Hund's J | 1 | Fixed value in GGA+U Calculations | researchgate.net |
Hund's J | 0.20 - 0.25 | Bandstructure Calculations | nepjol.info |
Charge Carrier Localization and Hopping Mechanisms
In the Mott-Hubbard insulating state of LaTiO3, charge carriers are localized due to the strong on-site Coulomb repulsion. aps.org This localization is a hallmark of Mott insulators and means that electrons are bound to specific atomic sites rather than being itinerant throughout the crystal lattice. d-nb.info However, even in this insulating state, charge transport can occur through hopping mechanisms, where electrons move from one localized site to another.
The presence of even slight non-stoichiometry or defects can introduce charge carriers and lead to a crossover from localized to more itinerant electronic behavior. aps.org In nominally pure LaTiO3, marginal disorder, such as slight oxygen off-stoichiometry, can be sufficient to localize these charge carriers, a phenomenon known as Anderson localization. arxiv.orgresearchgate.net
The transport properties of LaTiO3 often exhibit characteristics of variable-range hopping (VRH), particularly at low temperatures. arxiv.org This mechanism describes charge transport in disordered systems where electrons hop between localized states to minimize the hopping distance and energy difference. The AC conductivity of LaTiO3 has been shown to be consistent with VRH theory. arxiv.org
Phenomenon | Description | Governing Factors | Source |
---|---|---|---|
Mott-Hubbard Insulator | Insulating state arising from strong on-site Coulomb repulsion (U) localizing d-electrons. | Large Hubbard U | researchgate.netaps.orgd-nb.info |
Anderson Localization | Localization of charge carriers due to disorder in the crystal lattice. | Off-stoichiometry, impurities, defects | arxiv.orgresearchgate.net |
Variable-Range Hopping (VRH) | Dominant charge transport mechanism at low temperatures in disordered systems, where electrons hop between localized states. | Disorder, temperature | arxiv.org |
Carrier Doping | Introduction of mobile charge carriers, often through non-stoichiometry or substitution, can induce a transition towards metallic behavior. | Dopant concentration, pressure | aps.org |
Interfacial Effects | In heterostructures, charge transfer across interfaces can enhance carrier localization. | Electronic reconstruction at the interface | nih.gov |
Charge Transport and Interfacial Phenomena in Latio3 Systems
Intrinsic Charge Transport Mechanisms
The intrinsic charge transport in LaTiO3 is characterized by its semiconducting nature and is influenced by factors such as temperature and the frequency of the applied electric field. arxiv.orgresearchgate.net
The direct current (DC) conductivity of LaTiO3 exhibits a temperature dependence that deviates from simple thermally activated behavior. arxiv.org This suggests that a single mechanism is not solely responsible for charge transport across all temperature ranges. researchgate.net Instead, a complex interplay of factors, potentially including spin-dependent scattering, is at play. researchgate.net The DC resistivity shows semiconducting characteristics both above and below its antiferromagnetic ordering temperature (TN) of 146 K. researchgate.net
Alternating current (AC) conductivity measurements provide further insights into the charge transport dynamics. At low temperatures, the AC conductivity of LaTiO3 follows a power law, which is a characteristic feature of hopping transport of localized charge carriers. arxiv.orgias.ac.in This frequency dependence becomes less pronounced at higher temperatures, indicating a transition in the dominant conduction mechanism. ias.ac.in Specifically, above approximately 473 K, the AC conductivity becomes nearly independent of frequency, suggesting a shift towards conduction in extended states. ias.ac.in
A comprehensive analysis of both DC and AC conductivity over a wide range of frequencies and temperatures points to the importance of Anderson localization in describing the charge-transport properties of LaTiO3. arxiv.orgresearchgate.netarxiv.org
Table 1: Summary of DC and AC Conductivity Characteristics in LaTiO3
Property | Observation | Implication |
DC Conductivity | Does not follow a simple thermally activated model. arxiv.org | Multiple or complex charge transport mechanisms are involved. researchgate.net |
AC Conductivity | Follows a power law at low temperatures. arxiv.org | Indicates hopping transport of localized charge carriers. arxiv.org |
AC Conductivity | Becomes frequency-independent at high temperatures (>473 K). ias.ac.in | Suggests a transition to conduction in extended states. ias.ac.in |
Overall Behavior | Consistent with Anderson localization. arxiv.orgresearchgate.netarxiv.org | Charge carriers are localized due to disorder. arxiv.org |
The concept of variable range hopping (VRH) is crucial for explaining the conductivity of LaTiO3, particularly at lower temperatures. arxiv.org This model posits that electrons, localized by disorder, can "hop" between sites by absorbing or emitting phonons. arxiv.org The temperature dependence of the DC conductivity in LaTiO3 can be well-described by the VRH model, further supporting the notion of Anderson-localized charge carriers. arxiv.org However, it's noted that neither a purely thermally activated model nor a simple three-dimensional VRH model can single-handedly account for the temperature dependence of resistivity over the entire temperature range, especially around the magnetic ordering transition. researchgate.net The AC response at low temperatures, with a frequency exponent of approximately 0.8, is also consistent with the predictions of VRH theory. arxiv.org
Phonon modes, or the quantized vibrations of the crystal lattice, play a significant role in the charge transport of LaTiO3. arxiv.org The temperature dependence of these phonon modes, as observed in infrared spectroscopy, provides strong evidence for a structural phase transition occurring at the same temperature as the magnetic ordering. arxiv.orgresearchgate.netarxiv.org This intimate connection between the lattice and magnetic properties influences the electrical conductivity. researchgate.net
The interaction between electrons and phonons is a key aspect of the hopping mechanism in VRH, where phonons provide the necessary energy for electrons to move between localized states. arxiv.orgaip.org The dominant scattering mechanism at room temperature is attributed to electron-phonon scattering. aip.org Analysis of specific phonon modes reveals changes in their characteristics near the Néel temperature, suggesting a close relationship between the magnetic ordering and the lattice dynamics that underpin charge transport. researchgate.net
Variable Range Hopping (VRH) Behavior
Interfacial Charge Transfer and Reconstruction
When LaTiO3 is interfaced with other oxide materials, novel electronic phenomena can emerge due to charge transfer and the reconstruction of electronic states at the boundary.
A prominent example of interfacial phenomena is the formation of a two-dimensional electron gas (2DEG) at the interface between LaTiO3 and Strontium titanate (SrTiO3). researchgate.net This 2DEG is a thin layer of highly mobile electrons confined to the interface, which can exhibit metallic conductivity even though the constituent materials may be insulators. researchgate.netnewcastle.edu.au The formation of this 2DEG has been observed in various heterostructures involving SrTiO3. researchgate.net
The properties of the 2DEG, such as carrier density and mobility, can be tuned by factors like the thickness of the LaTiO3 layer. aip.org Research has also explored the magnetic properties of these 2DEGs, revealing evidence for magnetic phase separation and spin polarization, which are of interest for spintronic applications. researchgate.netaip.org While the 2DEG at the LaTiO3/SrTiO3 interface is a well-studied example, similar phenomena have been observed at the interfaces of LaTiO3 with other insulators like Potassium tantalate (KTaO3). aip.org
Table 2: Comparison of 2DEG Properties at Different LaTiO3 Heterointerfaces
Heterointerface | Key Feature | Room Temperature Mobility | Reference |
LaTiO3/SrTiO3 | Prototypical 2DEG system with tunable properties. | 0.5-10 cm²/V s | aip.orgresearchgate.netaip.org |
LaTiO3/KTaO3 | Higher room temperature mobility compared to SrTiO3-based systems. | 21 cm²/V s | aip.org |
Two primary mechanisms are often invoked to explain the charge transfer that leads to the formation of a 2DEG at oxide interfaces: the polar catastrophe model and electronegativity-driven transfer.
The polar catastrophe model applies to interfaces between a polar and a non-polar material. researchgate.netaps.org In the case of a LaTiO3/SrTiO3 interface, the alternatingly charged layers of the polar LaTiO3 can create a diverging electric potential, which is energetically unfavorable. aps.org To avoid this "catastrophe," electrons are transferred to the interface, creating the 2DEG. aps.org This model has been a cornerstone in understanding 2DEG formation at various oxide interfaces. researchgate.netarxiv.org
An alternative or complementary mechanism is electronegativity-driven charge transfer . aip.org This mechanism proposes that the difference in electronegativity between the cations across the interface (in this case, Ti and another element in a different oxide) can be the driving force for electron transfer. aip.org For instance, in a LaTiO3/LaNiO3 superlattice, the charge transfer from titanium to nickel sites is attributed to the difference in their electronegativities. researchgate.netaip.org This intrinsic electron doping can lead to significant reconstructions of the electronic structure at the interface. aip.org It is important to note that the physical origin of the 2DEG is still a subject of debate, with other factors such as oxygen vacancies and inter-atomic diffusion also considered as potential contributors. newcastle.edu.auresearchgate.net
Tuning of Charge Carrier Density at Interfaces
The ability to precisely control the charge carrier density at the interfaces of Lanthanum Titanium Trioxide (LaTiO3) heterostructures is critical for the development of novel electronic devices. In systems such as LaAlO3/LaTiO3/SrTiO3, the insertion of even a thin layer of LaTiO3 can dramatically alter the electronic properties. For instance, in heterostructures with a LaAlO3 thickness near the critical point for conductivity (approximately 3 unit cells), the introduction of as little as 0.25 unit cells of LaTiO3 can induce a transition from an insulating to a metallic state. This highlights the potent role of LaTiO3 in modulating interfacial charge.
One of the primary mechanisms governing charge carrier density is the "polar catastrophe" model, where an electronic reconstruction occurs to counteract a diverging electrostatic potential at the interface of a polar and a non-polar material. aip.org The insertion of LaTiO3, a polar perovskite, at the interface of a LaAlO3/SrTiO3 heterostructure serves as a doping layer. researchgate.netnih.gov The Ti 3d¹ orbitals from the LaTiO3 dopant introduce extra electrons, leading to an enhanced charge carrier density in the two-dimensional electron gas (2DEG) formed at the interface. researchgate.netnih.gov Theoretical calculations using spin-polarized density functional theory have shown that the orbital occupation near the Fermi energy increases with the number of LaTiO3 unit cells, resulting in a higher charge carrier density compared to undoped systems. researchgate.netnih.gov This increased density is primarily attributed to partially occupied d_yz_ and d_xz_ orbitals. researchgate.netnih.gov
Experimental findings have corroborated these theoretical predictions. In LaTiO3-doped LaAlO3/SrTiO3 systems, a very high carrier density of 1.3 × 10¹⁴ cm⁻² has been reported with the insertion of a 0.25 unit cell LaTiO3 layer at the interface. researchgate.net However, it has also been observed that increasing the thickness of the inserted LaTiO3 layers further can lead to a slight decrease in carrier density. researchgate.net This suggests a complex interplay of factors beyond simple electron donation.
Furthermore, the choice of the substrate in the heterostructure also plays a significant role. For instance, at LaTiO3/KTaO3 interfaces, a 2DEG is also formed, with the carrier density increasing with the thickness of the LaTiO3 layer, reaching up to 1.5 × 10¹⁴/cm² at 12 unit cells. aip.org The use of KTaO3, which is also a polar material, can lead to a higher electron accumulation at the interface compared to SrTiO3-based systems. aip.org
The charge carrier density can also be tuned by applying an external electric field via gating. arxiv.orgutwente.nl In LaTiO3/SrTiO3 superlattices, the nonlinear Hall effect observed at low temperatures is attributed to multichannel conduction, which can be effectively controlled by both temperature and an applied electric field. arxiv.org This demonstrates that the spatial distribution of the quasi-two-dimensional electron gas can be modulated externally. arxiv.org
Magnetic Properties and Spin Physics of Latio3
Magnetic Ground States and Ordering
The magnetic ground state of bulk LaTiO3 is a result of the delicate balance of interactions within its perovskite structure.
In its bulk form, lanthanum titanium trioxide exhibits a G-type antiferromagnetic (G-AFM) order. researchgate.netaip.orgarxiv.org This magnetic structure is characterized by an arrangement where each magnetic ion (Ti³⁺) is surrounded by neighbors with oppositely directed spins. upenn.edu This G-type ordering is the established ground state for LaTiO3 with weak GdFeO3-type distortions, which involve the tilting and rotation of the oxygen octahedra. seu.edu.cnaip.org Theoretical studies using density functional theory have confirmed that the G-type antiferromagnetic state is the most stable magnetic configuration for bulk LaTiO3. arxiv.orgresearchgate.net The spin ordering is predominantly along the crystallographic a-axis. upenn.edu
The transition from the paramagnetic state to the antiferromagnetically ordered state occurs at a critical temperature known as the Néel temperature (TN). For LaTiO3, the Néel temperature is sensitive to the material's stoichiometry, particularly the oxygen content. researchgate.net Experimental measurements have reported values for TN in the range of approximately 135 K to 146 K. upenn.edud-nb.infooup.comd-nb.info
Reported Néel Temperature (TN) for LaTiO3 |
Value |
~146 K |
~135 K |
This table presents values reported in scientific literature, which can vary based on experimental conditions and sample stoichiometry.
G-type Antiferromagnetic Order
Strain-Induced Magnetic Phase Transitions
The magnetic ground state of LaTiO3 can be manipulated by applying epitaxial strain, typically by growing it as a thin film on various substrates. This strain induces lattice distortions that can alter the magnetic ordering, leading to phase transitions not observed in the bulk material. researchgate.netaps.org These transitions occur without changing the insulating character of LaTiO3. researchgate.netaip.org
Under biaxial compressive strain, LaTiO3 thin films undergo a phase transition from the native G-type antiferromagnetism to A-type antiferromagnetism (A-AFM). researchgate.netseu.edu.cn In the A-AFM state, the magnetic moments are aligned ferromagnetically within the in-plane layers and antiferromagnetically between adjacent planes. aip.org This transition has been predicted and observed when LaTiO3 is grown on substrates with smaller lattice parameters, which impose compressive strain. researchgate.netaip.orgarxiv.orgscience.gov
Substrate | Strain Type | Resulting Magnetic Order |
LaAlO₃ | Compressive | A-type Antiferromagnetic |
LaGaO₃ | Compressive | A-type Antiferromagnetic |
SrTiO₃ | Compressive | A-type Antiferromagnetic |
This table summarizes the effect of compressive strain from different substrates on the magnetic ordering of LaTiO3 thin films as reported by first-principles studies. researchgate.netaip.orgaip.org
Conversely, applying tensile strain to LaTiO3 films can promote a tendency towards C-type antiferromagnetism (C-AFM). researchgate.netaip.orgaip.org C-type antiferromagnetism involves an arrangement where spins are aligned antiferromagnetically within the in-plane layers and ferromagnetically between the layers. This magnetic phase has been predicted in first-principles calculations for LaTiO3 films grown on substrates with larger lattice constants that induce tensile strain. arxiv.orgaps.org
Substrate | Strain Type | Resulting Magnetic Order |
BaTiO₃ | Tensile | Tendency toward C-type Antiferromagnetic |
LaScO₃ | Tensile | Tendency toward C-type Antiferromagnetic |
This table indicates the predicted magnetic ordering in LaTiO3 thin films under tensile strain from specific substrates. researchgate.netaip.orgaip.org
The strain-induced magnetic phase transitions are fundamentally linked to the resulting lattice distortions, specifically the alteration of the Ti-O-Ti bond angles. researchgate.netaip.org The magnetic exchange interactions in perovskites are highly sensitive to these bond angles. aip.org
Compressive Strain : Induces a decrease in the in-plane Ti-O-Ti bond angles while increasing the out-of-plane bond angle. This altered geometry favors parallel spin alignment in-plane and anti-parallel alignment along the c-axis, which is the definition of A-type AFM order. aip.org
Tensile Strain : Causes the opposite effect, increasing the in-plane bond angles and decreasing the out-of-plane angle, which fosters a trend towards C-type AFM. aip.org
Structural anomalies observed at the Néel temperature in bulk LaTiO3 are also interpreted as evidence of cooperative Jahn-Teller distortions, indicating a strong coupling between the lattice and magnetic ordering. d-nb.info This inherent magneto-structural coupling is the key mechanism that allows for the engineering of magnetic phases in LaTiO3 through epitaxial strain. seu.edu.cncdmf.org.br
Emergence of C-type Antiferromagnetism
Spin Dynamics and Interactions of this compound
The magnetic properties of this compound (LaTiO3) are governed by a complex interplay of spin and orbital degrees of freedom. This section delves into the fundamental interactions that dictate its magnetic behavior, including superexchange, anisotropic interactions, and emergent quantum phenomena.
Superexchange Interactions and Heisenberg Model
The magnetic structure of LaTiO3, a Mott insulator with a G-type antiferromagnetic (AFM) ground state below a Néel temperature (T_N) of approximately 132-146 K, is primarily understood through the concept of superexchange. nih.govupenn.edu This interaction is mediated by the oxygen p-orbitals that connect neighboring titanium (Ti) ions. Neutron scattering experiments have been crucial in characterizing these interactions. The spin wave spectrum of LaTiO3 can be effectively described by a spin-half isotropic Heisenberg model, which considers interactions between nearest-neighbor spins. oup.com
A key parameter derived from these studies is the superexchange constant (J), which quantifies the strength of this interaction. For LaTiO3, this has been determined to be approximately 15.5 meV. nih.govaps.org The Heisenberg model provides a foundational framework for understanding the spin interactions, which are characterized by SU(2) symmetry. researchgate.net However, this model alone is insufficient to describe all the magnetic nuances of the material, which are influenced by orbital degrees of freedom and anisotropic effects. upenn.eduresearchgate.net Quantum fluctuations within the three-dimensional Heisenberg model can lead to a reduction in the expected magnetic moment. upenn.edu
Dzyaloshinskii-Moriya Interaction
In addition to the isotropic Heisenberg exchange, a weaker, anisotropic interaction known as the Dzyaloshinskii-Moriya (DM) interaction plays a significant role in the spin dynamics of LaTiO3. nih.govupenn.edu This antisymmetric exchange interaction arises from the spin-orbit coupling in the presence of a distorted crystal structure, specifically the Jahn-Teller distortion of the oxygen octahedra surrounding the Ti ions. upenn.eduarxiv.org
Neutron scattering studies have quantified the magnitude of the DM interaction (D) in LaTiO3 to be approximately 1.1 meV. nih.govaps.orglims.ac.uk This interaction is responsible for a canting of the antiferromagnetically ordered spins, leading to a weak ferromagnetic moment. upenn.eduupenn.edu The presence of the DM interaction contributes to the spin wave gap and the small easy-axis anisotropy observed in the material. nist.gov The ratio of the DM interaction to the superexchange constant (D/J) is a measure of the spin anisotropy and is influenced by the tilt angle of the TiO6 octahedra. nist.gov
Interaction Parameter | Value (meV) | Experimental Method |
Superexchange Constant (J) | 15.5 | Neutron Scattering |
Dzyaloshinskii-Moriya Interaction (D) | 1.1 | Neutron Scattering |
This table presents the experimentally determined values for the key magnetic interaction parameters in LaTiO3.
Magnetic Fluctuations and Spin-Flip Scattering
The spin dynamics in LaTiO3 are not static but are characterized by significant fluctuations. Strong orbital fluctuations are believed to be present, which is surprising given the absence of a static Jahn-Teller distortion that would typically quench the orbital angular momentum. nih.govaps.org These fluctuations can influence the magnetic state and may be coupled to lattice vibrations. nist.gov
The interplay between spin and orbital fluctuations can lead to pronounced magnetic fluctuations and potentially drive phase transitions. aps.org Inelastic neutron scattering is a primary tool for studying these dynamic phenomena. At the critical concentration in doped Y(1-x)La(x)TiO3 systems where the magnetic ordering transitions, magnetic scattering attributed to AFM fluctuations is observed. researchgate.net Theoretical models also consider spin-flip processes that occur through virtual orbital transitions, where spin-orbit coupling can cause a simultaneous orbital excitation and a spin flip. aps.org
Interlayer Magnetic Coupling in Superlattices
When LaTiO3 is grown in heterostructures or superlattices with other oxide materials, the magnetic properties can be significantly altered due to interlayer magnetic coupling. These engineered structures offer a way to tune the material's electronic and magnetic states.
Furthermore, at the interface between LaTiO3 and Lanthanum Nickel Trioxide (LaNiO3), an emergent antiferromagnetic order has been directly observed. tohoku.ac.jp This is attributed to an interlayer electron transfer from the LaTiO3 to the LaNiO3 layers. tohoku.ac.jp The magnetism in this case is purely interfacial, creating a quasi-two-dimensional antiferromagnet. tohoku.ac.jp The strength of this antiferromagnetic interlayer coupling can be influenced by factors like magnetocrystalline anisotropy and atomic intermixing at the interfaces. aps.org
Altermagnetism in LaTiO3
Recent theoretical studies have proposed that LaTiO3 is a candidate for a newly identified class of magnetism known as altermagnetism. aps.orgresearchgate.netmpg.de Altermagnets are materials that, like conventional antiferromagnets, have a zero net magnetization. However, they exhibit a k-dependent spin splitting of their electronic bands, a feature typically associated with ferromagnets, even in the absence of spin-orbit coupling. aps.orgmpg.dearxiv.org
Dielectric Response and Optical Properties of Latio3
Frequency-Dependent Dielectric Constant and Conductivity
The dielectric properties of Lanthanum titanium trioxide (LaTiO3) are intricately linked to its electronic and structural characteristics, showing a strong dependence on frequency and temperature. As a Mott-Hubbard insulator on the verge of a metal-insulator transition, its response to alternating electric fields provides significant insights into its charge transport mechanisms. arxiv.orgaps.org
At low frequencies, the dielectric constant (ε') of LaTiO3 is notably high and exhibits significant dispersion, decreasing as the frequency increases. researchgate.nettandfonline.com This behavior is characteristic of many perovskite materials and is largely attributed to the influence of space charge polarization at lower frequencies. tandfonline.com As the frequency rises, the contribution from space charge polarization diminishes, and other mechanisms such as ionic and electronic polarization become dominant. For instance, in LaTiO3, the dielectric constant tends to stabilize at higher frequencies. ijsra.net
The AC conductivity (σ_ac) of LaTiO3 generally increases with rising frequency, a behavior consistent with materials where charge hopping is a primary conduction mechanism. researchgate.net Studies covering a vast frequency range, from millihertz to terahertz, reveal that the AC conductivity provides a comprehensive picture of the charge transport dynamics. aps.orgresearchgate.net At very low frequencies, the conductivity approaches its DC value, which is influenced by factors like Anderson localization. arxiv.orgaps.org As the frequency increases, the conductivity rises, reflecting the energetic activation of charge carriers across potential barriers.
Temperature also plays a crucial role in the dielectric response and conductivity. An increase in temperature generally leads to a higher dielectric constant, particularly at lower frequencies, due to the thermal activation of charge carriers and their increased mobility, which enhances space charge polarization. rsc.org Similarly, the AC conductivity increases with temperature, indicating a thermally activated conduction process. worldscientific.com This semiconducting behavior is a key feature of LaTiO3. arxiv.orgaps.org
Data from comprehensive studies on single-crystal LaTiO3 highlight the anisotropy of its dielectric properties. The dielectric constant and conductivity can differ depending on the crystallographic direction of the applied electric field, which is linked to the material's orthorhombic structure and the specific arrangement of TiO6 octahedra. arxiv.org
Interactive Data Table: Frequency and Temperature Dependence of Dielectric Properties of LaTiO3
Property | Condition | Observation | Reference |
Dielectric Constant (ε') | Low Frequency | High and dispersive, decreases with increasing frequency. | researchgate.nettandfonline.com |
Dielectric Constant (ε') | High Frequency | Attains a constant value. | ijsra.net |
Dielectric Constant (ε') | Increasing Temperature | Increases, especially at low frequencies. | |
AC Conductivity (σ_ac) | Increasing Frequency | Increases, consistent with charge hopping. | researchgate.net |
AC Conductivity (σ_ac) | Increasing Temperature | Increases, indicating thermally activated conduction. | worldscientific.com |
Dielectric Relaxation Mechanisms
The dielectric properties of this compound are governed by several relaxation mechanisms, which describe the frequency-dependent response of the material to an external electric field. These mechanisms are rooted in different types of polarization.
Ionic Polarization
Ionic polarization is a fundamental contributor to the dielectric response of LaTiO3. arxiv.orgaps.org This type of polarization arises from the displacement of positively and negatively charged ions (La³⁺, Ti³⁺, and O²⁻) in opposite directions under the influence of an external electric field, creating a net dipole moment. In the perovskite structure of LaTiO3, the TiO6 octahedra play a crucial role. The movement of the Ti³⁺ cation within the oxygen octahedron is a primary source of ionic polarization.
The contribution of ionic polarization is particularly significant at frequencies corresponding to the lattice vibrations (phonons) of the crystal, typically in the infrared range. arxiv.org The strength and anisotropy of this polarization are linked to the occupancy and ordering of the Ti 3d orbitals, which influence the local crystal structure and bonding. arxiv.org While the partially filled d-orbitals in LaTiO3 (Ti³⁺: d¹) can hinder the strong static ionic polarization effects that lead to ferroelectricity in some other titanates like BaTiO3 (Ti⁴⁺: d⁰), dynamic ionic polarization remains a key aspect of its dielectric behavior. arxiv.org
Defect-Dipole Polarization
Defect-dipole polarization is another mechanism that can contribute to the dielectric relaxation in LaTiO3, particularly in doped or non-stoichiometric samples. This type of polarization arises from the presence of defect pairs that form local electric dipoles. For instance, an oxygen vacancy (which is positively charged relative to the lattice) can associate with a negatively charged acceptor ion (if the material is doped) or a Ti³⁺ ion that has trapped an electron, forming a defect dipole.
Optical Spectra and Electronic Excitations
The optical properties of LaTiO3 provide a window into its electronic structure, including the nature of its insulating gap and the role of electron-phonon coupling.
Infrared Spectra and Phonon Modes
Infrared (IR) spectroscopy is a powerful tool for probing the lattice dynamics of LaTiO3. The IR spectra reveal a series of absorption peaks corresponding to the activation of specific phonon modes, which are quantized vibrations of the crystal lattice. arxiv.orgresearchgate.net In perovskite-type structures like LaTiO3, these modes can be broadly categorized into three groups:
External vibrational modes: These involve the vibration of the La³⁺ cations against the TiO6 octahedra. uni-augsburg.de
TiO6 bending modes: These correspond to the bending vibrations of the O-Ti-O bonds within the octahedra. uni-augsburg.de
TiO6 stretching modes: These are associated with the stretching of the Ti-O bonds. uni-augsburg.de
Studies on single-crystal LaTiO3 have identified a number of infrared-active phonon modes. The temperature dependence of these phonon modes is particularly revealing. Changes in the position and width of these phonon peaks as a function of temperature have provided strong evidence for structural anomalies that coincide with the material's magnetic ordering temperature (the Néel temperature, TN). arxiv.orgresearchgate.net This indicates a coupling between the lattice, electronic, and magnetic degrees of freedom in LaTiO3.
Furthermore, analysis of the phonon modes allows for the estimation of their contribution to the static dielectric constant. ustc.edu.cn The frequencies of these modes are determined by fitting the infrared reflectivity or transmission spectra with models like the Drude-Lorentz oscillator model. uni-augsburg.deustc.edu.cn
Interactive Data Table: Phonon Modes in LaTiO3
Phonon Mode Type | Description | Typical Frequency Range | Reference |
External Vibrational Modes | Vibration of La³⁺ cations against TiO6 octahedra. | Low Frequency | uni-augsburg.de |
TiO6 Bending Modes | Bending of O-Ti-O bonds. | Mid Frequency | uni-augsburg.de |
TiO6 Stretching Modes | Stretching of Ti-O bonds. | High Frequency | uni-augsburg.de |
Gap-like Electronic Excitations
This compound (LaTiO₃) is a well-characterized Mott-Hubbard insulator, where the insulating properties stem from strong electron-electron interactions rather than the band structure. arxiv.org This behavior gives rise to distinct gap-like electronic excitations. The energy gap in LaTiO₃ has been the subject of various experimental and theoretical investigations, yielding a range of values. Experimental optical measurements have determined the gap to be approximately 0.2 eV. arxiv.orgarxiv.org However, different room-temperature studies have reported values of 20 meV, 0.1 eV, and 0.2 eV, with the variation attributed to uncertainties in spectral extrapolation and potential differences in sample stoichiometry. arxiv.org In contrast, density functional theory (DFT) calculations that include the Hubbard U parameter predict a larger energy gap of about 0.45 eV. arxiv.org
Comprehensive studies combining DC measurements, dielectric spectroscopy, and infrared spectroscopy have characterized the electronic response of LaTiO₃. arxiv.org These investigations analyze a gap-like electronic excitation that appears at frequencies just above the phonon modes. arxiv.org The onset of these excitations, which correspond to transitions from the lower to the upper Hubbard band, has been identified by optical measurements to be around 700 cm⁻¹ (approximately 0.09 eV). uni-augsburg.de
The electronic excitations in LaTiO₃ are strongly dependent on temperature and magnetic ordering. Raman scattering experiments have revealed a broad electronic continuum in the material's paramagnetic state (above the Néel temperature, Tₙ, of 146 K). arxiv.org This continuum is notable for an insulator as it exists at energies well below the main Mott-Hubbard gap of ~200 meV. arxiv.org Upon cooling below Tₙ into the antiferromagnetic state, a distinct gap of approximately 800 cm⁻¹ (~0.1 eV) forms in this electronic continuum. arxiv.org Concurrently, the spectral weight below this gap is transferred to well-defined spin and orbital excitations. arxiv.org Optical absorption studies have also identified a faint tail of charge excitations that extends down to 50 meV (400 cm⁻¹), which may originate from localized states within the gap. arxiv.org
Reported Energy Gap Values for LaTiO₃
Method | Reported Gap Value | Notes |
---|---|---|
Experimental (General) | 0.2 eV | Commonly cited experimental value. arxiv.orgarxiv.org |
DFT + U Calculation | ~0.45 eV | Theoretical calculation. arxiv.org |
Optical Measurements (Room Temp.) | 20 meV, 0.1 eV, 0.2 eV | Variation reflects different extrapolation methods and samples. arxiv.org |
Raman Scattering (T < Tₙ) | ~800 cm⁻¹ (~0.1 eV) | Gap formation in the electronic continuum in the antiferromagnetic state. arxiv.org |
Optical Measurements (Onset) | ~700 cm⁻¹ (~0.09 eV) | Onset of lower to upper Hubbard band excitations. uni-augsburg.de |
Optical Absorption | Down to 50 meV (400 cm⁻¹) | Weak tail of charge excitations observed. arxiv.org |
Reflectivity Studies and Modulation
The optical properties of this compound have been investigated through reflectivity studies, which provide insight into its electronic structure. First-principle theoretical studies based on density functional theory (DFT) have shown that the Fermi surface of LaTiO₃ is situated in its conduction band. researchgate.net This characteristic is reported to result in a significantly higher reflectivity compared to other ceramic materials, with a calculated value of approximately 68.3% at a laser wavelength of 10.6 μm. researchgate.net
Temperature-dependent optical reflectivity measurements reveal significant changes in the spectra that correlate with the material's antiferromagnetic transition. researchgate.net Anomalies are observed in the reflectivity spectra at the Néel temperature (Tₙ = 146 K), which are considered evidence of orbital ordering. researchgate.net The temperature dependence is also apparent in selected phonon modes visible in the reflectivity data. researchgate.net
The reflectivity of LaTiO₃ can be modulated through doping. Studies on strontium-doped lanthanum titanate (La₁₋ₓSrₓTiO₃) have shown that doping with Sr lowers the conduction band and reduces the band gap. researchgate.net This modification of the electronic structure has a direct impact on the reflectivity. The reflectivity does not change linearly with the concentration of the Sr dopant. Instead, it is found to first increase and then decrease as the Sr concentration rises. researchgate.net A maximum reflectivity of 99.2% is achieved at a specific dopant concentration where x = 0.25. researchgate.net
Reflectivity of LaTiO₃ and its Doped Variants
Compound | Condition | Reflectivity (%) | Wavelength |
---|---|---|---|
LaTiO₃ (Pure) | Calculated | ~68.3% | 10.6 μm |
La₀.₇₅Sr₀.₂₅TiO₃ | Calculated | 99.2% (Maximum) | Not Specified |
Thermoelectric Phenomena in Latio3-based Materials
Thermoelectric Figure of Merit (ZT) Components
The Seebeck coefficient, or thermopower, represents the voltage generated in a material in response to a temperature gradient. In La-doped SrTiO₃ thin films, Seebeck coefficient values of approximately -260 μV/K have been observed. arxiv.org The negative sign indicates that the charge carriers are predominantly electrons. arxiv.org In more complex heterostructures, such as those involving GdTiO₃/SrTiO₃, the Seebeck coefficient is highly tunable. For instance, as the thickness of the SrTiO₃ layer in these structures increases from 0.4 nm to 130 nm, the Seebeck coefficient changes significantly from -60 μV/K to about -300 μV/K. aip.orgescholarship.org Furthermore, in Sr-doped LaTiO₃ systems, a crossover from a negative to a positive Seebeck coefficient has been noted, suggesting a change in the dominant charge carrier type. aip.orgescholarship.org Theoretical calculations for (La, N) co-doped SrTiO₃ show a Seebeck coefficient of -253.86 μV/K at room temperature. mdpi.com
Table 1: Seebeck Coefficient in Various TiO₃-based Heterostructures
Material System | Condition | Seebeck Coefficient (S) (μV/K) | Reference |
---|---|---|---|
La-doped SrTiO₃ | Thin Film | ~ -260 | arxiv.org |
GdTiO₃/SrTiO₃ | 0.4 nm SrTiO₃ layer | -60 | aip.orgescholarship.org |
GdTiO₃/SrTiO₃ | 130 nm SrTiO₃ layer | ~ -300 | aip.orgescholarship.org |
(La, N) co-doped SrTiO₃ | Room Temperature (Theoretical) | -253.86 | mdpi.com |
Electrical conductivity is a measure of a material's ability to conduct electric current. In LaTiO₃-based materials, electrical conductivity can be significantly influenced by doping and the formation of superlattices. For instance, in Sr₁₋ₓLaₓTiO₃ epitaxial films, the Hall mobility (a key factor in conductivity) decreases from approximately 7.3 cm² V⁻¹ s⁻¹ to 2.7 cm² V⁻¹ s⁻¹ as the lanthanum concentration (x) increases from 0.01 to 0.5. aip.org The ability to precisely control the charge carrier density in La-doped SrTiO₃ thin films allows for the tailoring of their electrical conductivity. nih.govacs.org In LaTiO₃/SrTiO₃ superlattices, a two-dimensional electron gas (2DEG) can form at the interface, leading to metallic conductivity. arxiv.org
Table 2: Electrical Properties of Sr₁₋ₓLaₓTiO₃ Epitaxial Films
La concentration (x) | Hall Mobility (μ_Hall) (cm² V⁻¹ s⁻¹) | Reference |
---|---|---|
0.01 | ~7.3 | aip.org |
0.5 | ~2.7 | aip.org |
1.0 | ~0.5 | aip.org |
Table 3: Room Temperature Thermal Conductivity of Selected Oxides
Material | Thermal Conductivity (κ) (W m⁻¹ K⁻¹) | Reference |
---|---|---|
LaTiO₃ Film | 1.2 | researchgate.net |
SrTiO₃ Film | 6 | researchgate.net |
SrNbO₃ Film | 12 | researchgate.net |
Electrical Conductivity (σ)
Strategies for Thermoelectric Performance Enhancement
To improve the ZT value of LaTiO₃-based materials, researchers have focused on strategies that can independently tune the electrical and thermal properties.
One of the most effective strategies to enhance the thermoelectric properties of LaTiO₃ is through the tuning of carrier density, often achieved by doping. Substituting the La³⁺ site with a divalent cation like Sr²⁺ in LaTiO₃, or substituting Sr²⁺ with La³⁺ in SrTiO₃, significantly alters the electron concentration. aip.org In Sr₁₋ₓLaₓTiO₃ solid solutions, systematic studies across the full composition range (0 ≤ x ≤ 1) have revealed thermoelectric phase boundaries around x ≈ 0.5 and x ≈ 0.7. aip.org The former is linked to a structural transition from cubic to orthorhombic, while the latter corresponds to an electronic phase transition from a metal to a Mott insulator. aip.org This demonstrates that carrier density tuning through La/Sr substitution is a powerful tool for optimizing the power factor (S²σ). aip.org Theoretical studies on (La, N) co-doped SrTiO₃ suggest that such doping can significantly shift the Fermi level and modify the density of states, leading to improved thermoelectric properties. mdpi.comnih.gov
Strain-Induced Breaking of Thermopower-Conductivity Trade-Off
A significant challenge in the development of high-performance thermoelectric materials is the inherent trade-off between thermopower (Seebeck coefficient, S) and electrical conductivity (σ). Typically, enhancing one of these properties by tuning carrier concentration leads to the detriment of the other, which limits the maximum achievable power factor (PF = S²σ). However, research into thin films of lanthanum titanium trioxide (LaTiO₃) has demonstrated that epitaxial strain engineering is a powerful strategy to decouple and simultaneously enhance both S and σ, thereby breaking this conventional trade-off. github.ioresearchgate.netsciencedaily.com
This breakthrough is centered on the ability of strain to manipulate the electronic structure of LaTiO₃, a strongly correlated material that is a Mott insulator in its bulk form. github.iosciencedaily.com By growing thin films of LaTiO₃ on various substrates with different lattice parameters, it is possible to induce significant compressive or tensile strain in the film. researchgate.net This artificial strain can trigger a transition from a Mott insulator to a metallic state. sciencedaily.comtitech.ac.jp
Under increasing epitaxial compressive strain, a remarkable change in the material's transport properties occurs. The strain can induce a change in carrier polarity from p-type to n-type. sciencedaily.comtitech.ac.jp In the n-type region, a simultaneous increase in both electrical conductivity and the absolute value of the Seebeck coefficient has been observed. github.ioresearchgate.net This is contrary to the typical behavior in thermoelectric materials. The electrical conductivity can increase by as much as three orders of magnitude (up to 2920 S cm⁻¹), while the Seebeck coefficient also increases. github.ioresearchgate.net This concurrent enhancement results in a power factor that is magnified by two orders of magnitude, reaching values as high as 300 µW m⁻¹ K⁻², a 100-fold increase compared to bulk LaTiO₃. github.ioresearchgate.net
The mechanism behind this decoupling is a strain-induced modification of the electronic band structure. sciencedaily.com Density functional theory calculations have shown that in the p-type strained film, the Ti 3d band splits, creating an energy gap characteristic of an insulator. sciencedaily.comtitech.ac.jp However, under sufficient compressive strain, this energy gap closes, leading to a metallic state. sciencedaily.comtitech.ac.jp This transition to a metallic state with high carrier mobility boosts the electrical conductivity, while the complex, strain-tuned electronic structure also favors a large Seebeck coefficient. sciencedaily.com The ability to control the out-of-plane to in-plane lattice parameter ratio by selecting different substrates and adjusting film thickness is key to navigating this electronic transition and optimizing the power factor. github.ioresearchgate.net
The table below summarizes the effect of the lattice parameter ratio (c/a), an indicator of strain, on the room temperature thermoelectric properties of LaTiO₃ films.
Thermoelectric Properties of Strained LaTiO₃ Films at Room Temperature
Substrate | Film Thickness (nm) | Lattice Parameter Ratio (c/a) | Charge Polarity | Electrical Conductivity (σ) (S cm⁻¹) | Thermopower (S) (µV K⁻¹) | Power Factor (PF) (µW m⁻¹ K⁻²) |
---|---|---|---|---|---|---|
NdScO₃ | 50 | 0.992 | p-type | ~1 | ~+150 | ~0.02 |
GdScO₃ | 50 | 1.000 | p-type | ~1 | ~+200 | ~0.04 |
DyScO₃ | 50 | 1.005 | p-type | ~10 | ~+250 | ~0.6 |
LSAT | 50 | 1.018 | n-type | ~100 | ~-50 | ~2.5 |
LaAlO₃ | 100 | 1.025 | n-type | ~1000 | ~-80 | ~64 |
LaAlO₃ | 50 | 1.030 | n-type | ~2000 | ~-100 | ~200 |
This table is generated based on data reported in research on strained LaTiO₃ epitaxial films. github.ioresearchgate.net
Thermoelectric Phase Diagrams of Solid Solutions (e.g., Sr₁₋ₓLaₓTiO₃)
The thermoelectric properties of solid solutions involving this compound, such as strontium lanthanum titanate (Sr₁₋ₓLaₓTiO₃), have been systematically studied to map out their thermoelectric phase diagrams. aip.orgdntb.gov.ua This system is particularly interesting as it spans from a band insulator, strontium titanate (SrTiO₃), to a Mott insulator, LaTiO₃. aip.org The substitution of divalent Sr²⁺ with trivalent La³⁺ introduces electrons into the Ti 3d conduction band, allowing for the tuning of carrier concentration and, consequently, the thermoelectric properties across the entire composition range (0 ≤ x ≤ 1). aip.org
Investigations of Sr₁₋ₓLaₓTiO₃ epitaxial films have revealed a complex thermoelectric phase diagram at room temperature, characterized by two distinct phase boundaries. aip.orgresearchgate.net
First Phase Boundary (x ~ 0.5): This boundary is associated with a structural transition. As the lanthanum content 'x' increases, the crystal structure distorts from the cubic perovskite of SrTiO₃ to an orthorhombic structure, which is characteristic of LaTiO₃. aip.org This structural change influences electron scattering and mobility.
Second Phase Boundary (x ~ 0.7): This boundary marks an electronic phase transition from a metallic state to a Mott insulator state. aip.org As 'x' approaches 1, strong electron correlation effects become dominant, leading to the opening of a Hubbard bandgap and the localization of charge carriers, which defines the Mott insulating state of LaTiO₃. aip.org
The table below presents the room temperature thermoelectric properties for the Sr₁₋ₓLaₓTiO₃ solid-solution system, illustrating the trends across the phase diagram.
Room Temperature Thermoelectric Properties of Sr₁₋ₓLaₓTiO₃ Epitaxial Films
La Substitution (x) | Carrier Concentration (n) (cm⁻³) | Electrical Conductivity (σ) (S cm⁻¹) | Thermopower (S) (µV K⁻¹) | Power Factor (PF) (µW m⁻¹ K⁻²) |
---|---|---|---|---|
0.01 | ~2 x 10²⁰ | ~200 | -200 | ~80 |
0.05 | ~8 x 10²⁰ | ~800 | -120 | ~115 |
0.10 | ~1.5 x 10²¹ | ~1200 | -90 | ~97 |
0.30 | ~4 x 10²¹ | ~1500 | -60 | ~54 |
0.50 | ~7 x 10²¹ | ~1000 | -50 | ~25 |
0.70 | ~1 x 10²² | ~500 | -45 | ~10 |
0.90 | ~1.5 x 10²² | ~100 | -40 | ~1.6 |
This table is compiled from data presented in studies on the thermoelectric phase diagram of Sr₁₋ₓLaₓTiO₃ solid solutions. aip.orgresearchgate.net
This detailed mapping of the thermoelectric phase diagram is crucial for designing n-type oxide thermoelectric materials, providing a clear guide for optimizing the composition of SrTiO₃-based materials for enhanced performance. aip.orgresearchgate.net
Advanced Spectroscopic and Characterization Techniques Applied to Latio3 Research
Structural Characterization
The precise arrangement of atoms within the LaTiO3 lattice is a key determinant of its physical properties. Techniques that can probe this arrangement with high resolution are therefore essential.
X-ray Diffraction (XRD)
X-ray diffraction (XRD) is a cornerstone technique for determining the crystal structure and lattice parameters of LaTiO3. In studies of LaTiO3 thin films grown on substrates like Strontium titanate (SrTiO3), XRD is used to confirm the epitaxial growth and phase purity. aip.org For instance, high-resolution XRD patterns of LaTiO3 films on (100) SrTiO3 substrates have shown only (100), (200), and (300) diffraction peaks, confirming a pure LaTiO3 phase without secondary phases. aip.org The sharpness of these peaks, often quantified by the full width at half maximum (FWHM) of the rocking curve, provides a measure of the film's crystallinity. aip.org
XRD has also been instrumental in studying the effects of strain and defects. For example, in LaTiO3 films grown on SrTiO3 (111), XRD revealed a surprising lattice contraction along the aip.org direction, indicating a negative Poisson's ratio. uni-augsburg.de This anomalous shrinking was attributed to a combination of oxygen excess (LaTiO3+δ) and three-dimensional electron transfer from the film to the substrate. uni-augsburg.de Furthermore, synchrotron powder X-ray diffraction has been used to study the structural stability of LaTiO3.41 under high pressure, revealing a phase transition between 18 and 24 GPa and a pronounced anisotropy in the compressibility of the lattice axes. researchgate.net
Sample | Substrate | Key XRD Finding | Reference |
---|---|---|---|
LaTiO3 Thin Film | SrTiO3 (100) | Pure LaTiO3 phase with (100), (200), (300) peaks. | aip.org |
60 ML LaTiO3 Film | SrTiO3 (111) | d111 interspacing of 2.24 Å, smaller than bulk. | uni-augsburg.de |
LaTiO3.41 Powder | - (High Pressure Study) | Stable up to 18 GPa; phase transition at 18-24 GPa. | researchgate.net |
LaTiO3 Thin Film | SrTiO3 (110) | Formation of cubic perovskite LaTiO3. | aps.org |
Neutron Diffraction
Neutron diffraction is a powerful tool for investigating both the crystal and magnetic structures of LaTiO3, offering high sensitivity to the positions of lighter atoms like oxygen and the magnetic moments of ions. Studies on nearly stoichiometric LaTiO3 samples have revealed a significant structural anomaly near the antiferromagnetic ordering temperature (TN = 146 K). arxiv.orgresearchgate.netaip.org
These experiments have shown that the TiO6 octahedra in LaTiO3 are intrinsically distorted, which leads to a splitting of the t2g electronic levels. arxiv.orgaip.org This finding suggests that LaTiO3 behaves as a Jahn-Teller system, where the structural distortion is amplified by the magnetic ordering. arxiv.orgaip.org Neutron diffraction has been crucial in determining the ordered magnetic moment, which is approximately 0.46 μB, a value much lower than the 1 μB expected for a single electron with a quenched orbital moment. arxiv.org
Parameter | Observation | Implication | Reference |
---|---|---|---|
Structural Anomaly | Occurs near the antiferromagnetic ordering temperature (TN = 146 K). | Coupling between structural and magnetic order. | arxiv.orgresearchgate.netaip.org |
TiO6 Octahedra | Exhibit intrinsic distortion. | Splitting of t2g levels, characteristic of a Jahn-Teller system. | arxiv.orgaip.org |
Magnetic Moment | Ordered moment of ~0.46 μB. | Significantly smaller than the expected value, suggesting complex orbital physics. | arxiv.org |
Reflection High Energy Electron Diffraction (RHEED)
Reflection High Energy Electron Diffraction (RHEED) is an indispensable in-situ technique for monitoring the growth of thin films with atomic-level precision. During the deposition of LaTiO3 films, RHEED patterns provide real-time information about the surface crystallinity and growth mode. aps.orgsciengine.com Streaky RHEED patterns are indicative of a two-dimensional, layer-by-layer growth, which is essential for creating high-quality, smooth films and sharp interfaces in heterostructures. sciengine.comresearchgate.net
The intensity oscillations of the specular RHEED spot can be used to count the number of deposited unit cell layers, allowing for precise thickness control. aps.org RHEED has been used to monitor the growth of LaTiO3 on various substrates, confirming the maintenance of epitaxy and high quality even under compressive strain. uni-augsburg.de For instance, during the growth of LaTiO3 on SrTiO3 (111), RHEED patterns showed a (3x3) surface reconstruction, which helps to compensate for surface polarity and facilitate high-quality growth. uni-augsburg.de
Electronic Structure Probing
Understanding the electronic structure of LaTiO3 is crucial for explaining its metallic or insulating behavior and its magnetic properties. Photoelectron spectroscopy techniques are paramount in this endeavor.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. In LaTiO3 research, XPS is critical for verifying the valence state of titanium, which is nominally Ti3+ in the stoichiometric compound. aip.org
However, XPS studies often reveal a more complex picture. The Ti 2p core-level spectra of LaTiO3 frequently show multiple components that can be attributed to different oxidation states, namely Ti3+ and Ti4+. aip.org The presence of Ti4+ can arise from oxygen non-stoichiometry (LaTiO3+δ) or charge transfer at interfaces in heterostructures. aip.orgosti.gov For example, in LaTiO3 thin films, the ratio of Ti4+/Ti3+ has been quantified, with the Ti4+ cations being associated with crystal defects. aip.org In-situ XPS measurements on films grown by pulsed laser deposition have shown that oxygen from the SrTiO3 substrate can diffuse into the LaTiO3 film, causing overoxidation, which can be mitigated by using a buffer layer. osti.gov
Peak Assignment | Binding Energy (eV) | Reference |
---|---|---|
Ti3+ 2p3/2 | 457.4 | aip.org |
Ti4+ 2p3/2 | 459.3 | aip.org |
Ti3+ 2p1/2 | 462.9 | aip.org |
Ti4+ 2p1/2 | 465.3 | aip.org |
Angle-Resolved Photoemission Spectroscopy (ARPES)
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful technique for directly visualizing the electronic band structure and Fermi surface of materials. For LaTiO3, ARPES studies have been particularly insightful in the context of LaTiO3/SrTiO3 heterostructures, which can host a two-dimensional electron gas (2DEG) at the interface. aps.orgresearchgate.net
ARPES experiments have shown that the electronic properties of these heterostructures are highly dependent on the thickness of the LaTiO3 layer. mpg.de For ultrathin LaTiO3 films, a quasi-particle peak at the Fermi level is observed, indicating a metallic interface. mpg.de As the film thickness increases, a band gap opens, and the material transitions to a Mott insulator state, similar to bulk LaTiO3. mpg.de By performing layer-by-layer growth and ARPES measurements, researchers have been able to map the evolution of the electronic structure and quantify how quantities like orbital character and electronic correlations change with distance from the interface. These studies have provided direct evidence of the 2D nature of the electronic states and the orbital ordering at the interface.
Vibrational and Phonon Studies
Raman spectroscopy is a versatile technique that probes vibrational, rotational, and other low-frequency modes in a system, making it highly effective for studying phonons and electronic excitations in crystalline solids like LaTiO3. brocku.ca In this material, Raman scattering has provided crucial evidence for both lattice dynamics and the presence of orbital excitations.
Studies on the RTiO3 family of Mott-Hubbard insulators (where R includes La) have revealed systematic changes in the Raman spectra that correlate with structural distortions. creative-biostructure.com For LaTiO3, which has the least distorted orthorhombic perovskite structure in the series, a key phonon mode was observed at approximately 187 cm⁻¹. creative-biostructure.com The technique is sensitive to the local crystal structure, and the positions and shapes of phonon bands provide a fingerprint of the material's lattice vibrations. brocku.ca
Beyond phonons, Raman scattering has been used to uncover evidence of electronic excitations in LaTiO3. A significant finding was the observation of a broad, pronounced peak centered around 230 meV. globalauthorid.com This high-energy feature, well above the typical range for two-phonon scattering, was identified as an orbital excitation based on its temperature, polarization, and photon energy dependence. globalauthorid.com This result complemented findings from RIXS and reinforced the concept of dynamic orbital degrees of freedom in LaTiO3.
Observed Feature | Wavenumber / Energy | Assignment | Reference |
Phonon Mode | ~187 cm⁻¹ | Lattice Vibration | creative-biostructure.com |
Electronic Excitation | ~230 meV | Orbital Excitation | globalauthorid.com |
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a material, providing information about its chemical bonds and vibrational modes. In LaTiO3, FT-IR studies have been critical for characterizing the material's phonon modes and their connection to structural and magnetic phase transitions.
FT-IR spectra of titanates typically show strong absorption bands related to the vibrations of the TiO6 octahedra. arxiv.org These include Ti-O stretching modes and Ti-O-Ti bending modes. In a comprehensive study of LaTiO3, the temperature dependence of the infrared-active phonon modes was investigated. capes.gov.brresearchgate.netdntb.gov.ua This research revealed that the phonon modes exhibit significant changes, providing strong indications of structural anomalies that coincide with the magnetic ordering temperature (Néel temperature, TN ≈ 146 K). capes.gov.brresearchgate.netdntb.gov.ua For example, the peak position of a phonon mode around 340 cm⁻¹ shows a distinct change in its temperature-dependent behavior near TN. dntb.gov.ua This coupling between the lattice and magnetic ordering is a key aspect of the physics of LaTiO3. Furthermore, these infrared studies analyzed a gap-like electronic excitation that follows the phonon region in the spectrum. capes.gov.brresearchgate.net
Spectral Region | Observation | Interpretation | Reference |
Mid-Infrared (Phonons) | Temperature dependence of phonon mode frequencies and positions (e.g., mode at ~340 cm⁻¹). | Evidence for structural anomalies occurring at the magnetic ordering temperature (TN). | capes.gov.brresearchgate.netdntb.gov.ua |
Infrared (Electronic) | A gap-like electronic excitation is observed. | Related to the Mott-Hubbard insulating nature of the material. | capes.gov.brresearchgate.net |
Raman Spectroscopy
Advanced Optical and Dielectric Characterization
Second-order nonlinear optical techniques like Sum-Frequency Generation (SFG) and Second-Harmonic Generation (SHG) are exceptionally sensitive probes of crystal symmetry. wikipedia.orgresearchgate.net Because these processes are forbidden in media with inversion symmetry under the electric-dipole approximation, their appearance is a clear indicator of symmetry breaking. wikipedia.org
SHG has been successfully employed to detect phase transitions in LaTiO3. wikipedia.org Research has shown a direct correlation between the SHG signal intensity and the emergence of a phase without inversion symmetry. One study presented the temperature dependence of the second-order nonlinear susceptibility, illustrating the technique's ability to probe the transition. wikipedia.org
While bulk studies are direct, research on LaTiO3/SrTiO3 superlattices further highlights the power of SHG. In these systems, SHG signals can be generated at the interfaces where the inversion symmetry is locally broken. iphy.ac.cn The intensity of this SHG signal was observed to be significantly enhanced around the temperature of the structural phase transition of the SrTiO3 layers, demonstrating that the technique can be used to diagnose structural changes and can be manipulated by temperature. iphy.ac.cnresearchgate.net These findings underscore SHG as a powerful tool for identifying phase transitions and probing domain structures in LaTiO3 and related systems. researchgate.net
System | Technique | Key Observation | Reference |
LaTiO3 (Bulk) | SHG | Detection of a phase transition to a non-centrosymmetric structure. | wikipedia.org |
LaTiO3/SrTiO3 Superlattice | SHG | Generation of SHG at interfaces due to broken inversion symmetry; signal enhancement at the structural phase transition temperature. | iphy.ac.cnresearchgate.net |
Broadband Dielectric Spectroscopy (BDS) is a technique that measures the dielectric properties of a material over a vast range of frequencies. For LaTiO3, BDS has provided a comprehensive picture of its charge transport mechanisms and dielectric response.
Detailed studies have characterized the AC conductivity and dielectric constant of LaTiO3 across a frequency range spanning 17 decades, from DC up to optical frequencies. capes.gov.brresearchgate.netdntb.gov.ua These measurements reveal that the charge transport in this Mott-Hubbard insulator has semiconducting characteristics and is influenced by Anderson localization, a phenomenon where charge carriers are trapped due to disorder. capes.gov.brresearchgate.net The dielectric response is dominated by ionic polarization at lower frequencies. capes.gov.br
As a material poised at the edge of a metal-insulator transition, LaTiO3 is expected to have a high dielectric constant. researchgate.net The BDS measurements confirm this, providing quantitative data on the dielectric constant and its dependence on temperature and electric field orientation. For instance, at 130 K, the intrinsic bulk dielectric constant was measured, and differences were noted for electric fields applied parallel versus perpendicular to the crystallographic 'a' axis. dntb.gov.ua The data provide a consistent picture of the various charge-transport mechanisms at play in LaTiO3. capes.gov.brresearchgate.net
Parameter | Frequency Range | Key Findings and Interpretations | Reference |
AC Conductivity | DC to Infrared | Reveals semiconducting charge transport properties and the importance of Anderson localization. | capes.gov.brresearchgate.netdntb.gov.ua |
Dielectric Constant (ε') | Low Frequencies to mm-wave | Characterizes the dielectric response from ionic polarization. High values are observed, consistent with a system near a metal-insulator transition. Anisotropy is observed. | capes.gov.brresearchgate.netdntb.gov.ua |
Impedance Spectroscopy
The analysis of impedance data, often visualized in a Nyquist plot (a plot of the imaginary part of impedance versus the real part), allows for the deconvolution of various electrical processes occurring within the material. For polycrystalline ceramics like LaTiO3, the impedance spectrum frequently displays semicircular arcs. mdpi.com Each arc corresponds to a specific component of the material's electrical response, typically a parallel combination of resistance and capacitance. mdpi.com These components are often attributed to the bulk (grain interior), grain boundaries, and electrode-material interface.
Research employing impedance spectroscopy has revealed that the electrical and dielectric properties of LaTiO3 are highly dependent on factors such as temperature, frequency, and doping. researchgate.netijsra.net For instance, the dielectric constant of LaTiO3 can be significantly influenced by A-site or B-site doping. researchgate.netijcrt.org One study reported that A-site doping in LaTiO3 nanoceramics resulted in a dielectric constant of 1,500 at 100 Hz, while B-site doping yielded a value of 900 under the same conditions. ijcrt.org The dielectric constant and loss are often found to be temperature-dependent in the lower frequency range and independent at higher frequencies. researchgate.net
To quantitatively analyze the impedance spectra, researchers employ equivalent circuit modeling. gamry.comresearchgate.net This involves designing a theoretical circuit composed of ideal electrical components (resistors, capacitors) and specialized elements like the Constant Phase Element (CPE) that can accurately replicate the experimental data. researchgate.netmetrohm.com The fitting of the experimental data to the model provides numerical values for the resistance and capacitance of the grains and grain boundaries. The resistance of the grain boundaries is typically higher than that of the grain interiors.
A common equivalent circuit for polycrystalline LaTiO3 consists of two parallel resistor-capacitor (RC) elements connected in series. One RC element models the response of the grain interior (bulk) and the other models the grain boundaries. The depressed, or non-ideal, semicircles observed in the Nyquist plots of LaTiO3 suggest a non-Debye type of relaxation behavior, which is often accounted for by using a Constant Phase Element (CPE) instead of an ideal capacitor in the equivalent circuit. tandfonline.com
The following tables summarize representative data obtained from impedance spectroscopy studies on LaTiO3 and its doped variants.
Table 1: Research Findings on Electrical Properties of LaTiO3 and Variants
Material | Property | Value | Frequency | Reference |
A-site doped LaTiO3 | Dielectric Constant | 1,500 | 100 Hz | ijcrt.org |
B-site doped LaTiO3 | Dielectric Constant | 900 | 100 Hz | ijcrt.org |
La0.9Sr0.1TiO3+δ | Dielectric Constant | 52 - 88 | High Frequency | nih.gov |
La0.9Sr0.1TiO3+δ | Dielectric Loss (tanδ) | ~6.5 x 10⁻³ | High Frequency | nih.gov |
La0.9Sr0.1TiO3+δ | Conductivity (σs) | up to 2.325 x 10⁻⁵ S/cm | - | nih.gov |
Table 2: Typical Equivalent Circuit Parameters for a Polycrystalline Ceramic
Circuit Element | Physical Origin | Description |
R_s | Solution/Contact Resistance | Represents the resistance of the electrolyte or contact interfaces. |
R_g / C_g (or CPE_g) | Grain Interior | Represents the resistance and capacitance of the crystalline grains (bulk). |
R_gb / C_gb (or CPE_gb) | Grain Boundary | Represents the higher resistance and capacitance associated with the interfaces between grains. |
Q & A
Q. What are the standard synthesis methods for lanthanum titanium trioxide, and how do precursor choices influence crystallinity?
this compound is typically synthesized via solid-state reaction or sol-gel methods. For solid-state synthesis, stoichiometric mixtures of La₂O₃ and TiO₂ precursors are calcined at high temperatures (e.g., 1200–1400°C) to ensure phase purity. Precursor quality is critical: hygroscopic or air-sensitive titanium precursors (e.g., titanium tetraisopropoxide) require inert handling . In sol-gel synthesis, controlled hydrolysis of metal alkoxides yields homogeneous precursors, reducing crystallization temperatures. Crystallinity is influenced by calcination duration, ramp rates, and precursor reactivity. For example, La₂O₃ with high surface area improves diffusion kinetics, while TiO₂ polymorphs (anatase vs. rutile) affect reaction pathways .
Q. What characterization techniques are essential for confirming the phase purity and structure of LaTiO₃?
Key techniques include:
- XRD : Identifies crystalline phases and lattice parameters. Rietveld refinement quantifies impurities (e.g., unreacted TiO₂).
- SEM/TEM : Reveals grain morphology and defects. Cross-sectional imaging assesses interfacial homogeneity.
- EBSD : Maps crystallographic orientation, critical for polycrystalline samples (e.g., detecting secondary phases in composites) .
- Raman Spectroscopy : Differentiates TiO₆ octahedral distortions in perovskite structures.
Always combine techniques to mitigate instrumental limitations (e.g., XRD’s insensitivity to amorphous phases).
Advanced Research Questions
Q. How can researchers resolve contradictions between XRD and EBSD data when analyzing lattice parameters in LaTiO₃-based composites?
Discrepancies often arise from:
- Sampling Depth : XRD probes bulk (µm-scale), while EBSD analyzes surface crystallography (nm-scale).
- Stress Gradients : Residual stress from synthesis may locally distort lattice parameters.
Methodology :
Q. What strategies optimize the thermoelectric performance of LaTiO₃/graphene composites, and how does graphene concentration affect thermal conductivity?
Graphene incorporation (0.1–1.0 wt%) enhances electrical conductivity but may reduce thermal conductivity due to phonon scattering. Methodology :
- Composite Fabrication : Use in-situ reduction of graphene oxide during sol-gel synthesis to ensure uniform dispersion.
- Thermal Analysis : Measure lattice thermal conductivity (κlat) via laser flash analysis. For LaTiO₃ with 0.1 wt% graphene, κlat decreases by ~30% compared to pure LaTiO₃, while ZT (figure of merit) peaks at 0.75 .
- Doping : Introduce aliovalent dopants (e.g., Sr²⁺) to tune carrier concentration and Seebeck coefficient.
Q. How should air-sensitive precursors (e.g., titanium alkoxides) be handled during LaTiO₃ synthesis?
Titanium precursors like titanium tetraisopropoxide degrade in moisture, forming oxyhydroxides. Protocol :
- Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for weighing and mixing.
- Solvent purification (e.g., drying over molecular sieves) is mandatory for sol-gel routes.
- Monitor reaction exotherms to prevent premature crystallization .
Q. How do dopants like aluminum or strontium influence the electrochemical properties of LaTiO₃?
Al³⁺ doping (e.g., AlxLa1−xTiO₃) stabilizes the perovskite structure, reducing oxygen vacancy density and enhancing ionic conductivity. Methodology :
- Solid Solutions : Prepare via co-precipitation of La(NO₃)₃, TiCl₄, and Al(OH)₃, followed by calcination.
- Impedance Spectroscopy : Quantify ionic conductivity changes; Al-doped samples show 2–3× higher conductivity at 600°C compared to undoped LaTiO₃ .
- XPS : Confirm dopant incorporation and oxidation states (e.g., Ti³⁺/Ti⁴⁺ ratio).
Data Management and Analysis
Q. How should researchers address discrepancies in thermal conductivity data across multiple studies?
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